inS3-54A18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-JXAWBTAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
inS3-54A18: A Targeted Approach to STAT3 Inhibition by Disrupting DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, frequently found to be constitutively activated in a wide array of human cancers. Its role in promoting cell proliferation, survival, invasion, and immunosuppression has made it a prime target for therapeutic intervention. While many inhibitors have been developed to target the STAT3 SH2 domain to prevent dimerization and activation, inS3-54A18 represents a distinct class of small-molecule inhibitors that directly targets the DNA-binding domain (DBD) of STAT3. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its effects on the STAT3 signaling pathway. This compound physically obstructs the binding of STAT3 to its DNA consensus sequence, thereby inhibiting the transcription of downstream target genes essential for tumor progression and metastasis. Notably, this inhibitory action is achieved without affecting the upstream phosphorylation and activation of STAT3, highlighting its specific mode of action.
Introduction to STAT3 and its Role in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it regulates the expression of genes involved in fundamental cellular processes such as proliferation, differentiation, and apoptosis[1][2]. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process[2][3]. However, in many malignancies, STAT3 is constitutively activated, leading to the sustained expression of genes that promote cancer cell growth, survival, invasion, and angiogenesis[4][5][6]. This aberrant STAT3 signaling is a hallmark of numerous cancers and is often associated with poor prognosis[7].
The canonical STAT3 activation pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705)[5][7]. This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions[2]. The activated STAT3 dimers then translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription[2][7].
Given its central role in oncogenesis, STAT3 has emerged as a compelling target for cancer therapy[3][4]. While significant efforts have been directed towards developing inhibitors that target the SH2 domain to prevent dimerization, the DNA-binding domain (DBD) of STAT3 has been historically considered "undruggable"[4]. The small molecule this compound challenges this notion by specifically targeting the STAT3 DBD, offering a novel therapeutic strategy to counteract aberrant STAT3 activity[4][8].
This compound: Mechanism of Action
This compound is a potent and specific small-molecule inhibitor of STAT3 that was developed through structure-activity relationship-guided optimization of a parent compound, inS3-54[4][8]. Its mechanism of action is centered on the direct inhibition of the DNA-binding activity of STAT3, a critical step in STAT3-mediated gene transcription[4][8].
Direct Binding to the STAT3 DNA-Binding Domain
This compound directly binds to the DNA-binding domain (DBD) of STAT3[4][8]. This interaction physically prevents the STAT3 protein from engaging with its consensus DNA sequences in the promoter regions of its target genes[4][8]. Docking studies suggest that this compound occupies the STAT3-DNA binding interface[9].
Inhibition of STAT3 DNA-Binding Activity without Affecting Phosphorylation
A key feature of this compound's mechanism is its ability to inhibit STAT3's transcriptional activity without altering its upstream activation status[7][8][10]. Both in vitro and in situ studies have demonstrated that this compound effectively inhibits the DNA-binding activity of STAT3[4][8]. However, it does not affect the constitutive or IL-6-induced phosphorylation of STAT3 at Tyr705[7][10]. This indicates that this compound acts downstream of STAT3 phosphorylation and dimerization, specifically at the point of DNA interaction.
Suppression of Downstream Target Gene Expression
By preventing STAT3 from binding to DNA, this compound effectively suppresses the transcription of a wide range of STAT3 downstream target genes[4][8][10]. These genes are integral to various aspects of cancer progression, including:
-
Cell Cycle Progression: Cyclin D1
-
Apoptosis Inhibition: Survivin, Bcl-2
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF)
-
Invasion and Metastasis: Matrix metalloproteinases (MMP-2, MMP-9), and Twist[7]
The downregulation of these genes underlies the anti-proliferative, pro-apoptotic, and anti-metastatic effects of this compound observed in cancer cells[7][10].
Caption: this compound inhibits the STAT3 signaling pathway.
Quantitative Data
The inhibitory activity of this compound on STAT3 has been quantified using various in vitro and cell-based assays. The following table summarizes the available IC50 values. It is important to note that discrepancies in IC50 values can arise from differences in assay methodologies.
| Assay Type | System | Target | IC50 (µM) | Reference |
| STAT3-dependent Luciferase Reporter | Cell-based | STAT3 Transcriptional Activity | ~11 | [11][12][13] |
| Fluorescence Polarization (FP) | In vitro | STAT3:DNA Association | 126 ± 39.7 | [11][12][13] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | In vitro | STAT3:DNA Association | ~165 | [11][12] |
Note: The predecessor compound, inS3-54, showed an IC50 of ~20 µM in an EMSA assay for STAT3 DNA-binding activity and ~14 µM in a STAT3-dependent luciferase reporter assay.[7][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
Purpose: To assess the in vitro effect of this compound on the DNA-binding activity of STAT3.
Protocol:
-
Probe Preparation: A double-stranded DNA probe containing the STAT3 consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: Recombinant STAT3 protein is incubated with the radiolabeled probe in a binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol) in the presence of varying concentrations of this compound or DMSO vehicle control.
-
Incubation: The binding reactions are incubated at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA-protein complexes. A reduction in the intensity of the STAT3-DNA complex band in the presence of this compound indicates inhibition of DNA binding.
Chromatin Immunoprecipitation (ChIP) Assay
Purpose: To determine the effect of this compound on the in situ binding of STAT3 to the promoter regions of its target genes in cells.
Protocol:
-
Cell Treatment: Cancer cells with constitutively active STAT3 (e.g., A549, MDA-MB-231) are treated with this compound or DMSO for a specified duration.
-
Cross-linking: Protein-DNA complexes are cross-linked by adding formaldehyde directly to the cell culture medium.
-
Cell Lysis and Sonication: Cells are harvested and lysed, and the chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an anti-STAT3 antibody or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating at 65°C.
-
DNA Purification: The DNA is purified from the samples.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of STAT3 target genes (e.g., Cyclin D1, Twist). A decrease in the amount of amplified promoter DNA in the this compound-treated samples compared to the control indicates reduced STAT3 binding.
Western Blot Analysis for Phospho-STAT3
Purpose: To evaluate the effect of this compound on STAT3 phosphorylation.
Protocol:
-
Cell Treatment: Cells are treated with various concentrations of this compound for a defined period. For stimulated conditions, cells are serum-starved and then treated with a cytokine such as IL-6 in the presence or absence of the inhibitor.
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is incubated with appropriate HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for characterizing this compound's mechanism.
In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in preclinical animal models. In a mouse xenograft model using A549 human lung cancer cells, oral administration of this compound at a dose of 200 mg/kg effectively inhibited tumor growth and metastasis[10]. Importantly, this was achieved with little to no adverse effects on the animals, suggesting a favorable safety profile[4]. These in vivo studies corroborate the cellular mechanism of action, showing that the inhibition of STAT3 DNA-binding and subsequent downregulation of target genes translates to a tangible anti-tumor response in a living organism[3][10].
Conclusion and Future Directions
This compound represents a significant advancement in the development of STAT3 inhibitors by successfully targeting the DNA-binding domain, a region previously thought to be intractable for small-molecule inhibition. Its unique mechanism of action, which involves the direct inhibition of STAT3-DNA interaction without affecting upstream phosphorylation, provides a highly specific means of abrogating oncogenic STAT3 signaling. The preclinical data demonstrating its oral bioavailability and in vivo efficacy underscore its potential as a promising candidate for further clinical development.
Future research should focus on a more comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound. Investigating its efficacy in a broader range of cancer models, including patient-derived xenografts and combination therapy studies, will be crucial in defining its clinical utility. Furthermore, a deeper understanding of its binding interactions with the STAT3 DBD through structural studies could facilitate the design of even more potent and selective second-generation inhibitors. The success of this compound not only provides a valuable tool for studying STAT3 biology but also paves the way for a new class of transcription factor inhibitors for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
The STAT3 DNA-Binding Domain Inhibitor inS3-54A18: A Technical Overview of its Anti-Cancer Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently overactivated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][3][4][5] The constitutive activation of STAT3 makes it an attractive target for cancer therapy.[1][6] This document provides a detailed technical guide on inS3-54A18, a potent and specific small-molecule inhibitor of STAT3. Unlike many inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3, preventing its transcriptional activity.[1][6][7] This guide will delineate the mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeting the STAT3 DNA-Binding Domain
This compound functions as a direct inhibitor of STAT3 by binding to its DNA-binding domain (DBD).[1][6] This mechanism is significant as it prevents the STAT3 protein from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1][6] This mode of action is independent of the phosphorylation status of STAT3 at Tyr705, meaning it can block the function of both constitutively active and cytokine-induced STAT3.[8] The inhibition of STAT3's transcriptional activity by this compound leads to the downregulation of various genes crucial for tumor progression, including those involved in cell survival (e.g., Survivin), proliferation, and metastasis.[4][8]
STAT3 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical STAT3 signaling pathway and the specific point of inhibition by this compound.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| STAT3:DNA FP Assay | - | IC50 | 126 ± 39.7 µM | [9][10] |
| STAT3-dependent Luciferase Reporter | - | IC50 | ~11 µM | [10] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | - | IC50 | ~165 µM | [9] |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| A549 | Lung Cancer | Wound Healing | 5 µM | 64% wound closure | [8] |
| 10 µM | 47% wound closure | [8] | |||
| MDA-MB-231 | Breast Cancer | Wound Healing | 5 µM | 76% wound closure | [8] |
| 10 µM | 39% wound closure | [8] | |||
| A549 & MDA-MB-231 | Lung & Breast Cancer | Apoptosis | Dose-dependent | Induction of apoptosis | [11] |
Table 3: In Vivo Efficacy in Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| NOD/SCID Mice | A549 (subcutaneous) | 200 mg/kg, p.o. | Inhibition of tumor growth and metastasis | [8] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
In Vitro STAT3:DNA Fluorescence Polarization (FP) Assay
This assay is designed to quantify the inhibitory effect of compounds on the binding of STAT3 to its DNA consensus sequence.
Protocol:
-
Reagents: Purified YFP-STAT3127-688 protein, Bodipy-labeled DNA probe with STAT3 consensus binding site, assay buffer, this compound.
-
Procedure:
-
A mixture of the YFP-STAT3127-688 protein and the Bodipy-DNA probe is prepared in the assay buffer.
-
Varying concentrations of this compound (dissolved in DMSO) are added to the mixture in a multi-well plate format.
-
The reaction is incubated at 4°C for 24 hours to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Wound Healing Assay
This assay assesses the effect of this compound on cancer cell migration.
Protocol:
-
Cell Culture: A549 or MDA-MB-231 cells are cultured to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch ("wound") in the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing either vehicle control (DMSO) or varying concentrations of this compound.
-
Imaging: The wound area is imaged at 0 hours and after a specified time period (e.g., 24 hours).
-
Data Analysis: The percentage of wound closure is quantified by measuring the change in the wound area over time.
Mouse Xenograft Model of Lung Cancer
This in vivo model evaluates the anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: 5x106 A549 cells are injected subcutaneously into the flanks of 5-6-week-old male NOD/SCID mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 50.0 mm3.[8]
-
Randomization and Treatment: Mice are randomized into a control group (vehicle) and a treatment group (this compound). The treatment group receives 200 mg/kg of this compound via oral gavage 2-3 times a week for 4 weeks.[8]
-
Monitoring: Tumor volume and body weight are measured twice a week.[8]
-
Endpoint Analysis: After 35 days, mice are euthanized, and tumors are harvested and weighed. A necropsy is performed to assess any changes in major organs.[8]
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy [mdpi.com]
- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
inS3-54A18: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
inS3-54A18 is a novel, potent, and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in the pathogenesis of numerous human cancers. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound. It details the timeline from the initial identification of its predecessor, inS3-54, through an improved in silico screening approach, to the subsequent structure-activity relationship-guided optimization that led to the development of this compound with enhanced pharmacological properties. This document summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways and experimental workflows. The data presented herein support the potential of this compound as a promising candidate for further development as an anticancer therapeutic.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation by upstream cytokines and growth factors, plays a critical role in regulating gene expression involved in cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many human malignancies, making it an attractive target for cancer therapy.[1][2] However, the development of direct STAT3 inhibitors has been challenging.[3]
Historically, many efforts to inhibit STAT3 have focused on its SH2 domain to prevent dimerization and activation.[4] However, this approach has yet to yield an FDA-approved therapeutic.[4] An alternative strategy is to target the DNA-binding domain (DBD) of STAT3, a region previously considered "undruggable" due to its relatively flat and featureless surface.[4] The discovery of this compound challenges this notion, demonstrating that the STAT3 DBD is indeed a viable therapeutic target.[1][3]
This guide details the discovery and preclinical development of this compound, a second-generation STAT3 DBD inhibitor with improved specificity and pharmacological properties over its parent compound, inS3-54.[3]
Discovery and Development Timeline
The development of this compound followed a rational, structure-based drug design and optimization process.
-
2014: The parent compound, inS3-54 , was identified through an improved in silico virtual screening strategy targeting the DNA-binding domain of STAT3.[5] This initial screening incorporated a counter-screening step against the highly homologous STAT1 DBD to enhance selectivity.[4] While inS3-54 demonstrated selective inhibition of STAT3 DNA-binding activity and suppressed cancer cell proliferation, it suffered from poor pharmacokinetic properties.[4][5]
-
2015-2016: Extensive structure-activity relationship (SAR)-guided hit optimization of inS3-54 was conducted to improve its pharmacological profile.[3] This effort led to the identification of This compound , a lead compound with increased specificity and more favorable drug-like properties.[3] The seminal paper describing the discovery and preclinical evaluation of this compound was published in Oncogene in 2016 (Epub 2015).[3]
-
Present: this compound remains a preclinical candidate. There is no publicly available information regarding its advancement into clinical trials.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting the DNA-binding domain of STAT3.[3] This interaction competitively inhibits the binding of STAT3 to its consensus DNA sequences in the promoters of target genes.[3] Unlike many other STAT3 inhibitors, this compound does not affect the upstream activation of STAT3, such as its phosphorylation at Tyr705, or its subsequent dimerization.[6] By specifically blocking the final step in the STAT3 signaling cascade—the binding to DNA—this compound effectively abrogates the transcription of STAT3-regulated genes essential for tumor growth, survival, and metastasis.[3][6]
Figure 1. Mechanism of action of this compound in the STAT3 signaling pathway.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models.
In Vitro Activity
The inhibitory activity of this compound has been quantified using several assays, which have yielded varying IC50 values.
| Assay Type | Cell Line / Condition | IC50 (µM) | Reference |
| STAT3-dependent Luciferase Reporter Assay | - | ~11 | [7] |
| Fluorescence Polarization Assay | Recombinant STAT3 protein | 126 ± 39.7 | [7][8] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Recombinant STAT3 protein | ~165 | [7][8] |
Note: The discrepancy in IC50 values may be attributable to differences in experimental design, such as the use of cell-based versus cell-free systems.
The effect of this compound on cell migration was assessed using a wound-healing assay.
| Cell Line | Concentration (µM) | Wound Healing Reduction (%) | Reference |
| A549 (Lung Carcinoma) | 5 | 36 | [6] |
| A549 (Lung Carcinoma) | 10 | 53 | [6] |
| MDA-MB-231 (Breast Cancer) | 5 | 24 | [6] |
| MDA-MB-231 (Breast Cancer) | 10 | 61 | [6] |
In Vivo Efficacy
The antitumor activity of this compound was evaluated in a mouse xenograft model of human lung cancer.
| Animal Model | Tumor Model | Treatment | Outcome | Reference |
| NOD/SCID Mice | A549 human lung carcinoma xenograft | 200 mg/kg, p.o., 2-3 times/week for 4 weeks | Significant inhibition of tumor growth and metastasis | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Virtual Screening for STAT3 DBD Inhibitors
The initial discovery of the parent compound, inS3-54, involved a structure-based virtual screening protocol.
Figure 2. Workflow for the in silico discovery of STAT3 DBD inhibitors.
A detailed protocol for this type of virtual screening can be found in publications focusing on computational drug discovery.[9][10][11]
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of STAT3.
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured in appropriate media and seeded in 96-well plates.[12] The cells are then co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (as an internal control).[12]
-
Compound Treatment: After a period of incubation to allow for plasmid expression, the cells are treated with various concentrations of this compound or a vehicle control.
-
Luciferase Activity Measurement: Following treatment, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The IC50 value is then calculated from the dose-response curve.
In Vivo Xenograft Model
This animal model is used to assess the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: A549 human lung carcinoma cells (5 x 10^6) are injected subcutaneously into the flanks of 5-6 week old male NOD/SCID mice.[6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).[6] The mice are then randomized into treatment and control groups.
-
Drug Administration: The treatment group receives this compound (200 mg/kg) via oral gavage, typically 2-3 times per week for a specified duration (e.g., 4 weeks).[6] The control group receives a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[6]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[6] A necropsy may be performed to examine major organs for any signs of toxicity.[6]
Pharmacokinetics and Toxicology
To date, there is limited publicly available information on the detailed pharmacokinetic (PK) and toxicology profiles of this compound. The primary publication notes that this compound is "completely soluble in an oral formulation" and exhibits "little adverse effect on animals" at the efficacious dose.[3] However, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and a full safety profile are necessary for its advancement towards clinical trials.
Conclusion and Future Directions
This compound represents a significant advancement in the development of direct STAT3 inhibitors. By targeting the DNA-binding domain, it offers a novel mechanism of action that circumvents some of the challenges associated with inhibiting the SH2 domain. The preclinical data demonstrate its potential as an orally bioavailable anticancer agent with in vivo efficacy.
Future research should focus on:
-
A comprehensive evaluation of the pharmacokinetic and toxicology profiles of this compound.
-
Further preclinical studies in a broader range of cancer models to determine its full therapeutic potential.
-
Investigation of potential combination therapies with other anticancer agents.
-
If further preclinical studies are successful, progression into Phase I clinical trials to assess its safety and efficacy in human subjects.
The discovery and development of this compound provide a compelling case for the continued exploration of the STAT3 DNA-binding domain as a druggable target in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugging the “undruggable” DNA-binding domain of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Virtual screening of ultra-large chemical libraries identifies cell-permeable small-molecule inhibitors of a "non-druggable" target, STAT3 N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of inS3-54A18 in Inhibiting the STAT3 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and migration. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of inS3-54A18, a small-molecule inhibitor that targets the DNA-binding domain (DBD) of STAT3. We will explore its mechanism of action, present key quantitative data, and provide detailed experimental protocols for assays relevant to its study. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on STAT3-targeted cancer therapies.
Introduction to the STAT3 Signaling Pathway
The STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a conserved tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in critical cellular processes, and their dysregulation due to aberrant STAT3 signaling can contribute to tumorigenesis.[1]
Mechanism of Action of this compound
This compound is a potent and specific small-molecule inhibitor of STAT3.[2] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[3][4] This interaction directly prevents the binding of the activated STAT3 dimer to its consensus DNA sequences in the genome.[3][4]
Crucially, this compound does not affect the upstream activation of STAT3, including its phosphorylation at Tyr705, or the subsequent dimerization.[2][4] Its inhibitory effect is exerted downstream, at the point of transcriptional regulation. By blocking the DNA-binding activity of STAT3, this compound effectively suppresses the expression of STAT3 target genes, such as survivin, which are crucial for tumor growth and metastasis.[2][4] This targeted approach offers a distinct advantage in the development of specific anticancer therapeutics.
Figure 1: Mechanism of this compound in the STAT3 signaling pathway.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Fluorescence Polarization | IC50 | 126 ± 39.7 µM | STAT3 127-688:DNA FP assay, 24 hr incubation | [5][6][7] |
| YFP-STAT3:DNA PEMSA | Estimated IC50 | ~165 µM | YFP-STAT3 127-688 and 12-mer unlabelled consensus DNA for STAT3, 24 hr incubation at 4°C | [5][7] |
| STAT3-dependent Luciferase Reporter | IC50 | ~11 µM | Cell-based assay | [5][7] |
| Wound Healing Assay | % Wound Closure Reduction (5 µM) | 64% | A549 cells | [2] |
| Wound Healing Assay | % Wound Closure Reduction (5 µM) | 76% | MDA-MB-231 cells | [2] |
| Wound Healing Assay | % Wound Closure Reduction (10 µM) | 47% | A549 cells | [2] |
| Wound Healing Assay | % Wound Closure Reduction (10 µM) | 39% | MDA-MB-231 cells | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Mouse Xenograft | A549 | 200 mg/kg this compound (oral) | 2-3 times a week for 4 weeks | Inhibition of tumor growth and metastasis | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vivo Mouse Xenograft Model
This protocol outlines the steps for evaluating the in vivo antitumor efficacy of this compound.
Figure 2: Workflow for in vivo mouse xenograft study.
Materials:
-
A549 human lung carcinoma cells
-
5-6 week old male NOD/SCID mice
-
This compound
-
Oral formulation vehicle
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture A549 cells under standard conditions.
-
Harvest and resuspend cells in a suitable medium.
-
Subcutaneously inject 5 x 10^6 A549 cells into the flanks of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumor volumes reach approximately 50.0 mm³, randomize the mice into a vehicle control group and an this compound treatment group.
-
-
Treatment:
-
Administer this compound at a dose of 200 mg/kg via oral gavage to the treatment group.
-
Administer the formulation vehicle to the control group.
-
Repeat the dosing 2-3 times per week for a total of 4 weeks.
-
-
Monitoring:
-
Measure tumor volume and body weight twice a week.
-
-
Endpoint and Analysis:
-
On the thirty-fifth day after implantation, euthanize the mice.
-
Harvest and weigh the tumor tissues.
-
Perform a necropsy to examine for any changes in the heart, lungs, kidneys, liver, and spleen.
-
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
A549 or MDA-MB-231 cells
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound at desired concentrations (e.g., 5 µM and 10 µM)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Gently scratch the monolayer in a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing the desired concentrations of this compound or vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
STAT3 DNA-Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of this compound to inhibit the binding of STAT3 to its DNA target.
Materials:
-
Recombinant STAT3 protein (e.g., STAT3 127-688 construct)
-
Fluorescently labeled DNA probe with a STAT3 binding site (e.g., Bodipy-DNA conjugate)
-
This compound at various concentrations
-
Assay buffer
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Assay Setup:
-
In a microplate, combine the recombinant STAT3 protein and the fluorescently labeled DNA probe in the assay buffer.
-
-
Inhibitor Addition:
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
-
Conclusion
This compound represents a promising class of STAT3 inhibitors that act through a distinct mechanism of targeting the DNA-binding domain. Its ability to effectively inhibit STAT3-mediated transcription, suppress tumor growth and metastasis in preclinical models, and its oral bioavailability make it a strong candidate for further development as an anticancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and other STAT3 DBD inhibitors.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. clyte.tech [clyte.tech]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 7. tvarditherapeutics.com [tvarditherapeutics.com]
inS3-54A18: A Selective STAT3 DNA-Binding Domain Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival.[1] Its persistent activation is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention.[2] While many inhibitors have been developed to target the SH2 domain of STAT3, preventing its activation and dimerization, the DNA-binding domain (DBD) has been largely considered "undruggable."[3] This technical guide provides an in-depth overview of inS3-54A18, a novel small-molecule inhibitor that selectively targets the DNA-binding domain of STAT3, offering a promising alternative therapeutic strategy.[3] Developed as an optimized lead compound from its predecessor, inS3-54, this compound exhibits enhanced specificity and pharmacological properties, effectively suppressing tumor growth and metastasis in preclinical models.[3][4]
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the DNA-binding domain of STAT3.[3] This interaction physically obstructs the binding of STAT3 to its consensus DNA sequences in the promoter regions of target genes.[5] Crucially, this compound does not interfere with the upstream activation of STAT3, including its phosphorylation at Tyr705, or its subsequent dimerization.[6] By specifically targeting the final step in the STAT3 signaling cascade—the binding to DNA—this compound effectively downregulates the expression of a suite of STAT3 target genes integral to tumor progression, such as those involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Survivin), and invasion (e.g., MMP-2, MMP-9).[5][7]
References
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
The Structural Basis of inS3-54A18 Interaction with STAT3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the small-molecule inhibitor inS3-54A18 and Signal Transducer and Activator of Transcription 3 (STAT3). As a transcription factor implicated in numerous oncogenic pathways, STAT3 is a critical target for therapeutic development. This compound represents a promising class of inhibitors that directly targets the DNA-binding domain (DBD) of STAT3, offering a distinct mechanism of action compared to more common approaches that target the SH2 domain. This document outlines the molecular basis of this interaction, compiles quantitative data from key studies, provides detailed experimental protocols, and visualizes the relevant biological and experimental frameworks.
Executive Summary
This compound is a derivative of the parent compound inS3-54, optimized for increased specificity and improved pharmacological properties.[1] It functions by directly binding to the DNA-binding domain of STAT3, thereby inhibiting its ability to bind to the promoter regions of target genes.[1][2] This allosteric inhibition effectively abrogates downstream gene expression necessary for tumor growth and metastasis, without affecting the upstream activation of STAT3, such as phosphorylation at Tyr705 or dimerization.[3] While a co-crystal structure of the this compound-STAT3 complex is not publicly available, molecular docking studies of the parent compound, inS3-54, provide significant insights into the putative binding site and key molecular interactions. This guide synthesizes the available data to provide a comprehensive resource for researchers working on STAT3 inhibition.
Molecular Interaction and Structural Basis
The inhibitory action of this compound is predicated on its direct, non-covalent binding to the DNA-binding domain of STAT3.[4] This mode of action is distinct from the majority of STAT3 inhibitors that target the SH2 domain to prevent dimerization. By targeting the DBD, this compound prevents the final step in the canonical STAT3 signaling pathway: the binding of activated STAT3 dimers to their DNA response elements.
In Silico Modeling of the Interaction
While a crystal structure of this compound complexed with STAT3 is unavailable, molecular dynamics simulations and docking studies of its parent compound, inS3-54, have elucidated the likely binding pocket and key interacting residues within the STAT3 DBD. These studies predict that the inhibitor binds in a region that overlaps with the DNA-binding interface.
Key interacting residues for the parent compound inS3-54 are predicted to include:
-
Hydrophobic Interactions: Met331, Val343, Met420, Ile467, and Met470.
-
Electrostatic Interactions: The carboxyl group of inS3-54 is stabilized by favorable interactions with the amino groups of Lys340 and Asn466.[5]
Docking poses of This compound suggest it occupies a similar pocket. Hydrogen bonding interactions are predicted between the carbonyl and hydroxyl groups of this compound with Val432 and Gly380, respectively. The chlorine atom is thought to anchor the molecule to Asn472.[6] These interactions collectively stabilize the inhibitor within the DBD, sterically hindering the protein's ability to engage with DNA.
The selectivity of this class of inhibitors for STAT3 over other STAT family members, such as STAT1, is attributed to subtle differences in the DBD. Forcing the inS3-54 compound into the corresponding pocket of STAT1 results in steric clashes with residues Pro326 and Thr327, suggesting a structural basis for its selectivity.[5]
Quantitative Data
The inhibitory activity of this compound has been quantified using various in vitro and cell-based assays. It is important to note that the reported IC50 values exhibit variability, which is likely attributable to differences in assay formats, protein constructs, and experimental conditions. No direct binding affinity (Kd) or kinetic data from methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound have been published.
| Assay Type | Target/System | Reported IC50 (μM) | Reference |
| Fluorescence Polarization (FP) | Recombinant STAT3 (127-688) & DNA probe | 126 ± 39.7 | [7] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Recombinant YFP-STAT3 (127-688) & DNA probe | ~165 | [7] |
| STAT3-dependent Luciferase Reporter Assay | Cell-based | ~11 | [7] |
| Cell Viability Assay (A549 Lung Cancer Cells) | Cell-based | 3.2 | [8] |
| Cell Viability Assay (MDA-MB-231 Breast Cancer Cells) | Cell-based | 4.7 | [8] |
Signaling and Experimental Workflow Diagrams
The following diagrams, rendered using Graphviz, illustrate the STAT3 signaling pathway and the experimental workflows used to characterize the this compound inhibitor.
Canonical STAT3 Signaling Pathway and Point of Inhibition
Caption: Canonical STAT3 signaling pathway and the specific point of inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: Logical workflow for the comprehensive evaluation of the STAT3 inhibitor this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of this compound and its parent compound, inS3-54. These protocols are synthesized from the materials and methods of primary literature and are intended as a guide for replication and further study.
Fluorescence Polarization (FP) Assay for Binding Inhibition
This protocol is adapted from Shih et al., Oncotarget, 2018, and is used to determine the IC50 value of inhibitors for the STAT3 DBD-DNA interaction in vitro.
Objective: To quantify the ability of this compound to disrupt the binding of a fluorescently labeled DNA probe to a recombinant STAT3 protein construct.
Materials:
-
Recombinant STAT3 protein (residues 127-688)
-
Fluorescently labeled DNA probe (e.g., 5'-Bodipy-TTCCCGTAAATC-3')
-
Annealing buffer (25 mM Tris pH 8.5)
-
Diafiltration buffer (25 mM Tris pH 8.5)
-
Assay Buffer (specific composition may need optimization, typically includes Tris buffer, NaCl, and a non-specific competitor DNA like poly(dI-dC))
-
This compound dissolved in DMSO
-
384-well, non-binding, black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Protein Preparation: Purify the STAT3 (127-688) construct using ion-exchange chromatography. Perform buffer exchange into Diafiltration Buffer using a 50 kDa centrifugal concentrator to lower salt and DTT concentrations.
-
DNA Probe Preparation: Dissolve the fluorescently labeled single-stranded oligonucleotide and its unlabeled complement in Annealing Buffer. Anneal by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to form the double-stranded probe.
-
Assay Setup:
-
Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO.
-
In each well of the 384-well plate, add the STAT3 (127-688) protein to a final concentration optimized for a robust signal (e.g., 200-400 nM).
-
Add the fluorescently labeled DNA probe to a final concentration of ~20 nM.
-
Add the serially diluted this compound or DMSO vehicle control.
-
Include control wells for "free probe" (no protein) and "maximum binding" (protein + probe + DMSO).
-
-
Incubation: Incubate the plate at 4°C for at least 14 hours to reach equilibrium.
-
Measurement: Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis: Convert polarization values to percent inhibition relative to the maximum binding and free probe controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on the methods described by Huang et al. for the parent compound inS3-54 and is used to qualitatively and semi-quantitatively assess the inhibition of STAT3-DNA binding.
Objective: To visualize the inhibition of STAT3 binding to a radiolabeled DNA probe by this compound.
Materials:
-
Nuclear extracts from cells overexpressing STAT3 or purified recombinant STAT3.
-
Double-stranded DNA probe containing a high-affinity STAT3 binding site (e.g., hSIE probe: 5'-AGCTTTAGGGATTTACGGGAAATGA-3').
-
T4 Polynucleotide Kinase and [γ-32P]ATP for radiolabeling.
-
Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor.
-
This compound dissolved in DMSO.
-
Native polyacrylamide gel (e.g., 5%).
-
0.5x TBE Buffer.
Procedure:
-
Probe Labeling: End-label the annealed, double-stranded DNA probe with [γ-32P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe.
-
Binding Reaction:
-
In a microcentrifuge tube, combine nuclear extract or purified STAT3 protein, poly(dI-dC), and Binding Buffer.
-
Add varying concentrations of this compound or DMSO vehicle control.
-
Incubate on ice for 15 minutes.
-
Add the 32P-labeled probe and incubate at room temperature for 20 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at a constant voltage at 4°C.
-
-
Visualization:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the bands. A decrease in the intensity of the shifted STAT3-DNA complex band with increasing inhibitor concentration indicates inhibition.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a framework for assessing the effect of this compound on the binding of endogenous STAT3 to the promoters of its target genes in a cellular context.
Objective: To quantify the change in STAT3 occupancy at specific gene promoters in cells treated with this compound.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., A549, MDA-MB-231).
-
This compound dissolved in DMSO.
-
Formaldehyde (for cross-linking).
-
Glycine (for quenching).
-
Cell Lysis Buffer, Nuclear Lysis Buffer.
-
Sonicator.
-
ChIP-grade anti-STAT3 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer.
-
Proteinase K.
-
qPCR primers for the promoter region of a STAT3 target gene (e.g., Cyclin D1, Twist) and a negative control region.
-
qPCR master mix.
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO vehicle for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate (input control) separately.
-
Incubate the remaining lysate with anti-STAT3 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the immunoprecipitated DNA and the input DNA using primers specific for STAT3 target gene promoters.
-
Calculate the percent input for each sample and normalize the STAT3-IP signal to the IgG-IP signal to determine the fold enrichment. A reduction in fold enrichment in this compound-treated samples indicates inhibition of STAT3 binding to the gene promoter.
-
Conclusion
The small-molecule inhibitor this compound presents a compelling mechanism for the therapeutic targeting of STAT3. By directly engaging the DNA-binding domain, it effectively abrogates the transcriptional activity of STAT3, a key driver in many cancers. The data compiled in this guide, from in silico modeling to in vitro and cellular assays, provides a robust foundation for understanding its mode of action. The detailed protocols offer a practical resource for scientists seeking to further investigate this inhibitor or to use it as a tool to probe STAT3 biology. While the absence of a co-crystal structure and direct affinity measurements represents a current knowledge gap, the existing body of evidence strongly supports the continued investigation of DBD inhibitors like this compound as a promising avenue for the development of novel anti-cancer therapeutics.
References
- 1. A small molecule compound targeting STAT3 DNA-binding domain inhibits cancer cell proliferation, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The STAT3 Inhibitor inS3-54A18: A Technical Guide to its Effects on Cancer Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
inS3-54A18 is a potent and specific small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] Constitutively activated STAT3 is a key driver in many human cancers, promoting cell proliferation, survival, and metastasis.[2] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[2][3] This mechanism of action prevents STAT3 from binding to the promoters of its target genes, thereby inhibiting their transcription.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on cancer cell proliferation and apoptosis, including available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound directly binds to the DNA-binding domain of STAT3, physically impeding its association with target DNA sequences.[2][3] This inhibitory action is selective for STAT3 over other STAT family members, such as STAT1.[4] A critical feature of this compound's mechanism is that it does not prevent the phosphorylation of STAT3 at Tyr705, a key activation step.[1] Instead, it acts downstream, directly interfering with the transcriptional activity of activated STAT3.
Below is a diagram illustrating the mechanism of STAT3 inhibition by this compound.
Effects on Cancer Cell Proliferation
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. This is primarily attributed to the downregulation of STAT3 target genes that are critical for cell cycle progression and survival.
Quantitative Data
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Fluorescence Polarization (FP) | STAT3:DNA Binding | 126 ± 39.7 µM | [3][5] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | STAT3:DNA Binding | ~165 µM | [3][5] |
| STAT3 Reporter Assay | MDA-MB-231 | 20 µM (inhibition) | [4] |
| Wound Healing Assay | A549 | Reduction to 64% at 5 µM; 47% at 10 µM | [1] |
| Wound Healing Assay | MDA-MB-231 | Reduction to 76% at 5 µM; 39% at 10 µM | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a representative method for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Effects on Cancer Cell Apoptosis
This compound induces apoptosis in cancer cells, a key mechanism for its anti-cancer activity. This is achieved through the downregulation of anti-apoptotic proteins that are transcriptionally regulated by STAT3.
Downregulation of Survivin and Bcl-2
STAT3 is a known transcriptional activator of the anti-apoptotic proteins survivin and Bcl-2. By inhibiting STAT3's ability to bind to the promoters of these genes, this compound leads to a decrease in their expression.[1] The reduction of these key survival proteins sensitizes cancer cells to apoptosis.
Quantitative Data
Quantitative data on the induction of apoptosis by this compound is limited in publicly accessible literature. However, qualitative and semi-quantitative findings are summarized below.
| Cell Line | Concentration | Effect on Apoptosis | Reference |
| A549 | 5 µM and 10 µM | Induction of apoptosis | [4] |
| MDA-MB-231 | 5 µM and 10 µM | Induction of apoptosis | [4] |
Experimental Protocols
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This is a standard method to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to assess the protein levels of STAT3 targets like survivin and Bcl-2.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-STAT3, anti-pSTAT3, anti-survivin, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound represents a promising class of STAT3 inhibitors with a distinct mechanism of action that directly targets the DNA-binding domain. Its ability to inhibit cancer cell proliferation and induce apoptosis by downregulating key STAT3 target genes like survivin underscores its therapeutic potential. Further research is warranted to fully elucidate its efficacy across a broader range of cancer types and to establish comprehensive quantitative data on its anti-cancer effects. The experimental protocols provided in this guide offer a foundation for researchers to investigate the cellular and molecular impacts of this novel STAT3 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
The STAT3 Inhibitor inS3-54A18: A Technical Overview of its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node in cancer, influencing tumor cell proliferation, survival, and the orchestration of a tumor-permissive microenvironment. The small-molecule inhibitor inS3-54A18 has emerged as a promising therapeutic agent that directly targets the DNA-binding domain (DBD) of STAT3, thereby inhibiting its transcriptional activity. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action and its impact on the tumor microenvironment (TME). This document synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a potent and specific small-molecule inhibitor of STAT3.[1][2] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound was developed through an in-silico approach to target the DNA-binding domain (DBD) of STAT3.[1][2] This mode of action prevents STAT3 from binding to the promoters of its target genes, thereby inhibiting the transcription of proteins crucial for tumor growth and metastasis.[1][2] Preclinical studies have demonstrated its efficacy in suppressing tumor growth and metastasis in xenograft models, highlighting its potential as a novel anti-cancer therapeutic.[1][2]
Mechanism of Action: Targeting the STAT3 DNA-Binding Domain
The primary mechanism of this compound is the direct inhibition of STAT3's DNA-binding activity.[1][2] This leads to the downstream suppression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[1][2] It is important to note that this compound does not prevent the phosphorylation and subsequent dimerization of STAT3, but rather interferes with the final step of its activation pathway: the binding to DNA.
Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.
Impact on the Tumor Microenvironment (TME)
Constitutive activation of STAT3 is a key driver of an immunosuppressive TME. By inhibiting STAT3, this compound has the potential to remodel the TME and enhance anti-tumor immunity. While specific quantitative data for this compound's impact on the TME is limited in publicly available literature, the known roles of STAT3 allow for strong inferences.
Immune Modulation
STAT3 activation in tumor cells and immune cells promotes the expression of immunosuppressive factors and inhibits the function of effector immune cells. Inhibition of STAT3 by this compound is expected to:
-
Decrease Regulatory T cells (Tregs): STAT3 promotes the differentiation and function of Tregs.
-
Reduce Myeloid-Derived Suppressor Cells (MDSCs): STAT3 is crucial for the expansion and immunosuppressive activity of MDSCs.
-
Enhance Dendritic Cell (DC) and Macrophage Function: STAT3 inhibition can promote the maturation of DCs and skew macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.
Angiogenesis
STAT3 is a known transcriptional activator of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. Therefore, this compound is anticipated to exert anti-angiogenic effects by reducing VEGF expression.
Stromal Interactions
STAT3 mediates the communication between cancer cells and cancer-associated fibroblasts (CAFs), which contribute to tumor progression and metastasis. Inhibition of STAT3 may disrupt this pro-tumorigenic crosstalk.
Quantitative Data
The following tables summarize the available quantitative data for this compound. Further research is required to quantify its specific effects on the tumor microenvironment.
| Cell Line | Assay | Concentration | Result | Reference |
| A549 (Lung Carcinoma) | Wound Healing | 5 µM | 64% wound closure compared to control | [3] |
| 10 µM | 47% wound closure compared to control | [3] | ||
| MDA-MB-231 (Breast Cancer) | Wound Healing | 5 µM | 76% wound closure compared to control | [3] |
| 10 µM | 39% wound closure compared to control | [3] |
Table 1: In Vitro Effects of this compound on Cell Migration
| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| NOD/SCID Mice | A549 Lung Xenograft | 200 mg/kg, p.o., 2-3 times/week for 4 weeks | Significant inhibition of tumor growth and metastasis | [3] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its impact on the TME. These are adapted from standard protocols and should be optimized for specific experimental conditions.
In Vivo Xenograft Study
This protocol is based on the limited information available for this compound.[3]
Materials:
-
A549 human lung carcinoma cells
-
NOD/SCID mice (5-6 weeks old)
-
This compound
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 A549 cells into the flank of each NOD/SCID mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., 200 mg/kg) or vehicle control orally, 2-3 times per week.
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the populations of immune cells within the tumor microenvironment.
Procedure:
-
Tumor Dissociation: Mechanically and enzymatically digest harvested tumors to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to quantify the percentages of different immune cell populations.
Immunohistochemistry (IHC)
Objective: To visualize the localization and abundance of specific proteins within the tumor tissue.
Procedure:
-
Tissue Preparation: Fix harvested tumors in formalin and embed in paraffin. Section the paraffin blocks.
-
Staining: Stain tissue sections with antibodies against markers of interest (e.g., CD31 for angiogenesis, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Visualization: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.
-
Imaging and Analysis: Image the stained slides and quantify the staining intensity and distribution.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of cytokines in tumor lysates or plasma.
Procedure:
-
Sample Preparation: Prepare tumor lysates or collect plasma from treated and control mice.
-
Assay: Perform a sandwich ELISA using a commercial kit for the cytokine of interest (e.g., IL-6, IL-10, VEGF).
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells.
Procedure:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs).
-
Assay Setup: Coat a 96-well plate with Matrigel. Seed HUVECs on the Matrigel in the presence of varying concentrations of this compound.
-
Incubation: Incubate for several hours to allow for tube formation.
-
Imaging and Analysis: Image the wells and quantify the extent of tube formation (e.g., total tube length, number of branch points).
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that targets a key oncogenic driver, STAT3. Its unique mechanism of inhibiting DNA binding offers a distinct advantage. While preclinical data demonstrates its anti-tumor efficacy, a more detailed characterization of its impact on the tumor microenvironment is warranted. Future studies should focus on quantitatively assessing the modulation of immune cell infiltrates, cytokine profiles, and angiogenesis following this compound treatment. Such data will be crucial for its clinical development, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies.
References
- 1. In silico prediction of targets for anti-angiogenesis and their in vitro evaluation confirm the involvement of SOD3 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
inS3-54A18: A Novel Research Tool for Targeted STAT3 Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, survival, invasion, and angiogenesis.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[3][4] inS3-54A18 has emerged as a potent and specific small-molecule inhibitor of STAT3, offering a valuable tool for investigating the intricacies of STAT3 signaling and for the preclinical exploration of novel anti-cancer strategies.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the DNA-binding domain (DBD) of STAT3.[3][4] This interaction prevents STAT3 from binding to the promoter regions of its target genes, thereby repressing their transcription.[3][4][5] A key feature of this compound's novelty is its mechanism of action, which is distinct from many other STAT3 inhibitors that target the SH2 domain involved in protein dimerization.[3][8] Notably, this compound does not prevent the upstream activation of STAT3, such as its phosphorylation at the Tyr705 residue, which is induced by cytokines like IL-6 or other growth factors.[5][7] Instead, it acts downstream, directly at the point of DNA interaction.
The following diagram illustrates the canonical STAT3 signaling pathway and the specific point of intervention by this compound.
Quantitative Performance Data
The efficacy of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of STAT3 Activity
| Assay Type | Metric | Value | Cell Line/System | Reference |
| STAT3-dependent Luciferase Reporter | IC₅₀ | ~11 µM | MDA-MB-231 | [9] |
| Fluorescence Polarization (FP) | IC₅₀ | 126 ± 39.7 µM | Cell-free | [10][11] |
| Protein Electrophoretic Mobility Shift (PEMSA) | IC₅₀ | ~165 µM | Cell-free | [9] |
Note: The discrepancy in IC₅₀ values between cell-based and cell-free assays may suggest that this compound has additional cellular activities that contribute to the inhibition of STAT3-dependent reporter activity.[9][10]
Table 2: In Vitro Cellular Effects
| Assay Type | Concentration | Effect on A549 Cells | Effect on MDA-MB-231 Cells | Reference |
| Wound Healing Assay | 5 µM | 64% wound healing | 76% wound healing | [5][7] |
| Wound Healing Assay | 10 µM | 47% wound healing | 39% wound healing | [5][7] |
| Apoptosis, Migration & Invasion | 5 or 10 µM | Induces apoptosis, reduces migration and invasion | Induces apoptosis, reduces migration and invasion | [12] |
Table 3: In Vivo Efficacy in Mouse Xenograft Model
| Animal Model | Treatment | Outcome | Reference |
| A549 Mouse Xenograft | 200 mg/kg (p.o.) | Reduced tumor volume and metastasis | [5][7][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vivo Mouse Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model.
Methodology:
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Animal Model: 5-6 week old male NOD/SCID mice are used.[5]
-
Tumor Implantation: 5 x 10⁶ A549 cells are injected subcutaneously into the flanks of the mice.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of approximately 50.0 mm³. Mice are then randomized into a vehicle control group and a treatment group.[5]
-
Treatment: The treatment group receives this compound at a dose of 200 mg/kg via oral gavage, 2-3 times a week for 4 weeks. The control group receives the vehicle solution.[5]
-
Monitoring: Tumor volume and the body weight of the mice are measured twice weekly.[5]
-
Endpoint and Analysis: On day 35 post-implant, the mice are euthanized. Tumors are harvested and weighed. A necropsy is performed to assess any changes in the heart, lungs, kidneys, liver, and spleen.[5]
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Methodology:
-
Cell Seeding: A549 or MDA-MB-231 cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear gap or "wound" in the center of the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh media containing the desired concentration of this compound (e.g., 5 µM or 10 µM) or a vehicle control is added.
-
Imaging and Analysis: The wound area is imaged at the beginning of the experiment (Time 0) and after a set period of incubation. The reduction in the open wound area is measured to quantify the extent of cell migration into the gap. The results are typically expressed as a percentage of wound healing relative to the control.[5][7]
Fluorescence Polarization (FP) Assay for STAT3:DNA Binding
This high-throughput assay is designed to discover and characterize inhibitors that disrupt the interaction between the STAT3 DBD and its DNA target.[13]
Methodology:
-
Reagents: The assay utilizes a purified STAT3 protein construct (e.g., STAT3¹²⁷⁻⁶⁸⁸) and a fluorescently labeled DNA probe corresponding to a STAT3 binding sequence.[13]
-
Principle: In solution, the small, fluorescently labeled DNA probe tumbles rapidly, resulting in low fluorescence polarization. When bound by the much larger STAT3 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.
-
Inhibition Assay:
-
The STAT3 protein and the fluorescent DNA probe are incubated together to allow for binding, establishing a high polarization signal.
-
Potential inhibitors, such as this compound, are added to the mixture.
-
If the inhibitor successfully competes with the DNA for binding to the STAT3 DBD, the fluorescent probe is displaced.
-
The displaced probe tumbles freely again, causing a decrease in the fluorescence polarization signal.
-
The degree of signal reduction is proportional to the inhibitory activity of the compound.[10][11]
-
Conclusion
This compound represents a significant tool for the study of STAT3 biology. Its well-characterized mechanism of action, targeting the DNA-binding domain, provides a specific means to interrogate the downstream consequences of STAT3 signaling without affecting its upstream activation. The quantitative data from a range of in vitro and in vivo experiments demonstrate its potent anti-proliferative, anti-migratory, and anti-tumor effects. The detailed protocols provided herein serve as a guide for researchers looking to employ this compound to further unravel the roles of STAT3 in health and disease, and to explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound|STAT3 inhibitor|cas 328998-53-4|DC Chemicals [dcchemicals.com]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
inS3-54A18: A Potent STAT3 Inhibitor for In Vitro Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
inS3-54A18 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] STAT3 is a transcription factor that is constitutively activated in a wide variety of human cancers and plays a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis.[1][2][3] this compound exerts its inhibitory effect by directly binding to the DNA-binding domain (DBD) of STAT3, thereby preventing its transcriptional activity.[1][2] This novel mechanism of action makes this compound a valuable tool for investigating the role of STAT3 signaling in cancer and as a potential therapeutic candidate. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.
Data Presentation
In Vitro Efficacy of this compound and its Precursor, inS3-54
The following tables summarize the available quantitative data on the effects of this compound and its less specific precursor, inS3-54, on various cancer cell lines.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| inS3-54 | Cytotoxicity | A549 (Lung Cancer) | 3.2 - 5.4 | [4] |
| inS3-54 | Cytotoxicity | H1299 (Lung Cancer) | 3.2 - 5.4 | [4] |
| inS3-54 | Cytotoxicity | MDA-MB-231 (Breast Cancer) | 3.2 - 5.4 | [4] |
| inS3-54 | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 3.2 - 5.4 | [4] |
| inS3-54 | Cytotoxicity | IMR90 (Non-cancer Lung Fibroblast) | 10 - 12 | [4] |
| inS3-54 | Cytotoxicity | MCF10A1 (Non-cancer Mammary Epithelial) | 10 - 12 | [4] |
| This compound | Fluorescence Polarization (STAT3:DNA binding) | N/A | 126 ± 39.7 | [5] |
| inS3-54 | Fluorescence Polarization (STAT3:DNA binding) | N/A | 21.3 ± 6.9 | [5] |
Table 1: Comparative IC50 values of inS3-54 and this compound. Note that the IC50 for this compound is from a biochemical assay, not a cell-based cytotoxicity assay.
| Compound | Assay Type | Cell Line | Concentration (µM) | Effect | Reference |
| This compound | Wound Healing | A549 (Lung Cancer) | 5 | 64% wound healing | [6] |
| This compound | Wound Healing | A549 (Lung Cancer) | 10 | 47% wound healing | [6] |
| This compound | Wound Healing | MDA-MB-231 (Breast Cancer) | 5 | 76% wound healing | [6] |
| This compound | Wound Healing | MDA-MB-231 (Breast Cancer) | 10 | 39% wound healing | [6] |
Table 2: Effect of this compound on cancer cell migration.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a concentration range of 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blotting for STAT3 Signaling Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation of STAT3 and the expression of downstream target proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-Survivin, anti-MMP-9, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is for assessing the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 5 µM, 10 µM) or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
optimal concentration of inS3-54A18 for A549 cells
Application Notes: inS3-54A18 for A549 Cells
Introduction
This compound is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It exhibits anti-cancer properties by targeting the DNA-binding domain (DBD) of STAT3, thereby inhibiting its transcriptional activity.[3][4] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound directly prevents the protein from binding to the promoter regions of its target genes.[3][5] This compound has been identified as an improvement upon its predecessor, inS3-54, with increased specificity and better pharmacological properties.[3] this compound has demonstrated efficacy in suppressing tumor growth and metastasis in preclinical models using the A549 human lung adenocarcinoma cell line.[1][4]
Mechanism of Action
The STAT3 signaling pathway is a critical regulator of cellular processes such as proliferation, survival, and angiogenesis, and it is often constitutively activated in many cancers, including lung cancer.[3][6] The pathway is typically activated by cytokines and growth factors like Interleukin-6 (IL-6), which leads to the phosphorylation of STAT3 at a key tyrosine residue (Tyr705) by Janus kinases (JAKs) or Src kinase.[6] This phosphorylation event causes STAT3 to form homodimers, which then translocate from the cytoplasm to the nucleus.[6] In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, activating their transcription.[6]
This compound exerts its inhibitory effect at the final step of this cascade. It directly binds to the DNA-binding domain of STAT3.[3] Crucially, it does not prevent the upstream activation or phosphorylation of STAT3, but it physically blocks the activated STAT3 dimers from binding to their target DNA sequences.[1][7] This leads to the repression of STAT3 target genes, such as the anti-apoptotic protein survivin, thereby inhibiting cancer cell proliferation, migration, and survival.[1][6]
Effects on A549 Cells
In vitro studies on A549 cells have demonstrated that this compound effectively inhibits cell migration. In wound healing assays, a concentration of 5 µM reduced cell migration to 64%, while 10 µM further decreased it to 47%.[1] The parent compound, inS3-54, was shown to induce apoptosis in A549 cells in a dose-dependent manner.[8] In vivo, oral administration of this compound at 200 mg/kg was effective in inhibiting tumor growth and metastasis in a mouse xenograft model established with A549 cells.[1]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the specific experimental endpoint (e.g., inhibition of migration vs. induction of apoptosis) and duration of treatment. Researchers should perform a dose-response curve to determine the optimal concentration for their specific assay. The following table summarizes reported concentrations and IC50 values for this compound and its parent compound.
| Compound | Assay Type | Cell Line / System | Concentration / IC50 Value | Reference |
| This compound | Wound Healing Assay | A549 | 5 µM (36% inhibition) | [1] |
| This compound | Wound Healing Assay | A549 | 10 µM (53% inhibition) | [1] |
| This compound | In Vivo Xenograft Model | A549 | 200 mg/kg (p.o.) | [1] |
| This compound | STAT3-dependent Luciferase Reporter | Not Specified | IC50: ~11 µM | [9] |
| inS3-54 (Parent Cmpd) | Cytotoxicity (MTT) Assay | A549 | IC50 reported (see Fig 4B in ref) | [8] |
| inS3-54 (Parent Cmpd) | Apoptosis Assay | A549 | 20 µM (no significant effect at 24h on confluent cells) | [8] |
Visualized Signaling Pathway and Workflows
Experimental Protocols
Cell Viability / Cytotoxicity (MTT Assay)
This protocol is adapted from standard procedures to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[10][11]
Materials:
-
A549 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin[11][12]
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000 - 8,000 cells/well in 100 µL of complete medium.[10][11] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (optical density) at 490 or 570 nm using a microplate reader.[10][11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Wound Healing / Scratch Assay
This protocol is used to assess the effect of this compound on A549 cell migration and is based on the findings that the compound inhibits this process.[1]
Materials:
-
A549 cells
-
6-well or 12-well plates
-
Complete growth medium
-
This compound stock solution
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed A549 cells in a 6-well plate and grow them until they form a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 5 µM and 10 µM) or vehicle control (DMSO).[1] Using a low-serum medium can help minimize cell proliferation effects.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at several predefined locations for each well. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C, 5% CO2.
-
Image Acquisition (Time X): At subsequent time points (e.g., 12, 24, 48 hours), acquire images at the exact same locations as the 0-hour time point.
-
Analysis: Measure the width of the scratch at each time point for all treatment groups. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] * 100 Compare the wound closure rates between the this compound-treated groups and the control group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Nelfinavir restricts A549 cell growth by inhibiting STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for inS3-54A18 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of inS3-54A18, a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in preclinical mouse xenograft models of non-small cell lung cancer. The protocols outlined below are based on established methodologies and published data to ensure reproducibility and accuracy in assessing the anti-tumor efficacy of this compound.
Mechanism of Action
This compound functions by directly targeting the DNA-binding domain (DBD) of STAT3.[1] This interaction prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1] Notably, this compound does not interfere with the upstream phosphorylation of STAT3 at Tyr705, which is a key activation step.[2] By specifically blocking the DNA-binding activity, this compound effectively abrogates the downstream signaling cascade that promotes tumor cell proliferation, survival, migration, and invasion.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound within the STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the administration of this compound in a mouse xenograft model.
Table 1: Dosage and Administration
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Dosage | 200 mg/kg | [2] |
| Administration Route | Oral Gavage (p.o.) | [2] |
| Dosing Frequency | 2-3 times per week | [2] |
| Treatment Duration | 4 weeks | [2] |
Table 2: Xenograft Model Parameters
| Parameter | Description | Reference |
| Cell Line | A549 (Human Non-Small Cell Lung Carcinoma) | [2] |
| Mouse Strain | 5-6 week old male NOD/SCID | [2] |
| Cell Inoculum | 5 x 10^6 cells in Matrigel | [2] |
| Injection Volume | Not Specified | |
| Injection Site | Subcutaneous, in the flanks | [2] |
| Tumor Volume at Treatment Initiation | ~50 mm³ | [2] |
Experimental Protocols
Preparation of this compound Formulation
Note: The specific oral formulation vehicle for this compound was not detailed in the primary literature. However, a common and effective vehicle for oral gavage of hydrophobic small molecules in mice is a suspension in a solution of methylcellulose or a combination of Solutol HS-15 and PEG 600. The following is a recommended protocol.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water or a solution of 10% Solutol HS-15 and 90% PEG 600
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the 200 mg/kg dosage.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle (e.g., 0.5% methylcellulose) to achieve the desired final concentration for oral gavage (typically 10 ml/kg volume).
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and create a fine, uniform suspension.
-
Prepare the formulation fresh before each administration.
A549 Xenograft Mouse Model Protocol
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
5-6 week old male NOD/SCID mice
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Culture A549 cells in their recommended complete medium until they reach 70-80% confluency.
-
On the day of injection, harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count and determine cell viability (should be >95%).
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth by palpation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 50 mm³, randomize the mice into treatment and control groups.
Administration of this compound and Monitoring
Procedure:
-
Administer 200 mg/kg of the prepared this compound formulation or the vehicle control to the respective groups via oral gavage.
-
Repeat the administration 2-3 times per week for the duration of the study (e.g., 4 weeks).
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Measure the body weight of the mice 2-3 times per week to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., weight measurement, histopathology, biomarker analysis).
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of inS3-54A18 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
inS3-54A18 is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3][4][5]. STAT3 is a key signaling protein implicated in various cellular processes, including cell growth, proliferation, and apoptosis. Its aberrant activation is frequently observed in a variety of human cancers, making it a compelling target for therapeutic intervention. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Chemical Properties and Solubility
This compound is a solid compound with the chemical formula C₂₃H₁₆ClNO₂ and a molecular weight of 373.83 g/mol [1][2][6][7]. It is soluble in DMSO, with reported solubilities of up to 100 mg/mL[1][3]. For optimal solubility, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound[1][2]. The use of sonication may be required to fully dissolve the compound[1][3].
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 373.83 g/mol | [1][2][3][6][7] |
| CAS Number | 328998-53-4 | [1][2][3][4] |
| Chemical Formula | C₂₃H₁₆ClNO₂ | [2][4][6][7] |
| Solubility in DMSO | 75-100 mg/mL (200.62-267.50 mM) | [1][2][3] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2][3] |
| Recommended Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature. It is recommended to allow the product to equilibrate for at least 1 hour prior to opening the vial[6].
-
Weighing the Compound: Accurately weigh out 3.74 mg of this compound powder using a calibrated analytical balance.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 1 mL x 373.83 g/mol = 3.7383 mg
-
-
Dissolving the Compound: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes[2].
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[1].
Safety Precautions
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of STAT3 signaling by this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for inS3-54A18 in a STAT3 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small-molecule inhibitor inS3-54A18 in a Signal Transducer and Activator of Transcription 3 (STAT3) luciferase reporter assay. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data interpretation.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] Aberrant or persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[3][4][5]
The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and the activity of signaling pathways.[6][7][8][9][10] This assay utilizes a reporter plasmid where the firefly luciferase gene is under the transcriptional control of a promoter containing STAT3-specific response elements.[8][11][12] Upon activation, STAT3 binds to these elements, driving the expression of luciferase. The resulting luminescence is directly proportional to STAT3 transcriptional activity.[8]
This compound is a small-molecule inhibitor that targets the DNA-binding domain (DBD) of STAT3.[4][5] By binding to the DBD, this compound prevents STAT3 from associating with its target gene promoters, thereby inhibiting the transcription of downstream genes.[4][5] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound acts at the final step of the signaling cascade.[5][13] This makes the STAT3 luciferase reporter assay an ideal system for quantifying the inhibitory potential of this compound.
Mechanism of Action of this compound
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors (e.g., IL-6) to their cell surface receptors.[1][14][15] This leads to the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 proteins on a specific tyrosine residue (Tyr705).[1][13][14] Phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes to initiate transcription.[1][14][15] this compound exerts its inhibitory effect by directly binding to the DNA-binding domain of STAT3, physically obstructing its interaction with DNA and thereby repressing gene expression, which can be quantified by the reduction in luciferase activity.[4][5]
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound on STAT3 has been quantified using various assays. The half-maximal inhibitory concentration (IC50) values may differ depending on the assay methodology and cell type used.
| Assay Type | Compound | IC50 Value (µM) | Reference |
| STAT3-dependent Luciferase Reporter Assay | This compound | ~11 | [16][17] |
| Fluorescence Polarization (FP) Assay | This compound | 126 ± 39.7 | [18] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | This compound | ~165 | [16][18] |
| STAT3-dependent Luciferase Reporter Assay | inS3-54 | ~14 | [16][17] |
| Fluorescence Polarization (FP) Assay | inS3-54 | 21.3 ± 6.9 | [18] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | inS3-54 | ~26 | [16][18] |
Note: The discrepancy in IC50 values between cell-based luciferase assays and in vitro biochemical assays (FP, PEMSA) may suggest that this compound has additional cellular activities that contribute to its inhibitory effect in a cellular context.[16][17]
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line with a responsive STAT3 pathway (e.g., HEK293, DU-145, or cancer cell lines with constitutively active STAT3).[8][11]
-
Reporter Plasmids:
-
Transfection Reagent: (e.g., Lipofectamine 3000 or similar).[8]
-
STAT3 Activator: (e.g., Recombinant Human IL-6).[8]
-
STAT3 Inhibitor: this compound (dissolved in DMSO).[19]
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8]
-
Assay Reagent: Dual-Luciferase® Reporter Assay System (or equivalent).[8]
-
Equipment:
Experimental Workflow
Caption: Workflow for the STAT3 dual-luciferase reporter assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture and expand the chosen cell line in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a white, opaque 96-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 2 x 10⁴ cells per well).
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
Prepare the plasmid DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, combine the pSTAT3-Luc reporter plasmid and the pRL-TK control plasmid.
-
Carefully add the transfection complexes to the cells.
-
Incubate for 24 hours at 37°C with 5% CO₂.
Day 3: Inhibitor Treatment and Stimulation
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 0.1 µM to 100 µM to determine the IC50. Include a vehicle control (DMSO) at the same final concentration used for the inhibitor dilutions.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-4 hours at 37°C.[8]
-
For IL-6 inducible systems: Prepare a solution of IL-6 in serum-free medium at a concentration that gives a robust STAT3 activation (e.g., 20 ng/mL final concentration).[8] Add the IL-6 solution to all wells except for the "unstimulated control" wells.
-
For constitutively active systems: Skip the IL-6 stimulation step.
-
Incubate the plate for an additional 6-24 hours at 37°C.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Aspirate the medium from the wells.
-
Lyse the cells by adding passive lysis buffer and incubate according to the manufacturer's instructions.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same wells.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This corrects for variations in transfection efficiency and cell number.[8]
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Calculate Fold Induction (for inducible systems):
-
Fold Induction = Normalized Activity of Stimulated Well / Average Normalized Activity of Unstimulated Control Wells
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Normalized Activity of Inhibitor-Treated Well / Average Normalized Activity of Vehicle-Treated Well)] x 100
-
-
Determine IC50: Plot the percent inhibition as a function of the log of the this compound concentration. Use a non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 value.
Caption: Logical flow of data analysis for calculating percent inhibition.
Conclusion
The STAT3 luciferase reporter assay is a robust method for evaluating the efficacy of the STAT3 inhibitor this compound in a cell-based context. By directly measuring the transcriptional activity of STAT3, this assay provides quantitative data on the dose-dependent inhibition by this compound. Adherence to the detailed protocols outlined in these application notes will enable researchers to generate reliable and reproducible data for the characterization of this compound and similar compounds targeting the STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. opentrons.com [opentrons.com]
- 11. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. selleckchem.com [selleckchem.com]
Application Note: Western Blot Protocol for Detecting the Effects of inS3-54A18 on STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in cellular processes such as proliferation, survival, and differentiation.[1] Its aberrant activation is linked to various cancers and inflammatory diseases, making it a prime therapeutic target.[2][3] This application note provides a detailed protocol for utilizing Western blotting to investigate the effects of inS3-54A18, a potent STAT3 inhibitor, on the STAT3 signaling pathway. Notably, this compound inhibits the DNA-binding activity of STAT3 rather than its phosphorylation at Tyrosine 705 (Tyr705).[4][5][6][7] This protocol is designed to accurately measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705, total STAT3, and a loading control to assess the compound's mechanism of action.
Introduction
The activation of STAT3 is a critical event in many signaling pathways initiated by cytokines and growth factors.[1][8][9] This activation typically involves the phosphorylation of STAT3 at Tyr705, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene expression.[8][9][10][11] Dysregulation of this pathway often results in constitutive STAT3 activation, contributing to oncogenesis.[2][9]
Several strategies have been developed to inhibit STAT3 signaling, including preventing its activation or blocking its function.[1][2][9][10] The small molecule this compound is a STAT3 inhibitor that has been identified to directly bind to the DNA-binding domain (DBD) of STAT3.[4][6] This mechanism is distinct from many other inhibitors that target upstream kinases (e.g., JAKs) or the SH2 domain involved in dimerization.[2][9] Consequently, this compound is expected to inhibit the expression of STAT3 downstream target genes without altering the phosphorylation status of STAT3 at Tyr705.[5]
Western blotting is a widely used and effective technique to detect and quantify protein levels and post-translational modifications like phosphorylation.[8] This protocol provides a step-by-step guide for researchers to perform a Western blot to analyze the effects of this compound on p-STAT3 (Tyr705) and total STAT3 levels in cell lysates.
Signaling Pathway of this compound Action
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Experimental Protocols
A. Cell Culture and Treatment
-
Culture cells of interest (e.g., A549, MDA-MB-231, or other cells with active STAT3 signaling) to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Optional: For experiments investigating induced STAT3 phosphorylation, serum-starve cells and then stimulate with a cytokine like Interleukin-6 (IL-6) for a short period (e.g., 15-30 minutes) before harvesting.[12][13]
B. Lysate Preparation
To preserve phosphorylation, all steps should be performed on ice or at 4°C.[14]
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[15][16][17]
-
Lysis Buffer Recipe (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors immediately before use.
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 20-30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
D. Sample Preparation for Electrophoresis
-
To the normalized protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge briefly to collect the condensate. Samples can be used immediately or stored at -20°C.
E. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before assembling the transfer stack.
-
Perform the transfer at 100V for 60-90 minutes or according to the transfer system manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
F. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: BSA is generally recommended for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
G. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT3 and total STAT3 signals to the loading control.
Data Presentation
The following table represents hypothetical data from an experiment where a cancer cell line was treated with this compound for 24 hours, followed by stimulation with IL-6 for 30 minutes.
| Treatment Group | p-STAT3 (Tyr705) (Relative Densitometry Units) | Total STAT3 (Relative Densitometry Units) | β-Actin (Relative Densitometry Units) | Ratio of p-STAT3 / Total STAT3 |
| Vehicle (DMSO) | 1.25 | 1.30 | 1.40 | 0.96 |
| This compound (5 µM) | 1.22 | 1.28 | 1.42 | 0.95 |
| This compound (10 µM) | 1.28 | 1.32 | 1.38 | 0.97 |
Expected Outcome: Based on the mechanism of action of this compound, it is anticipated that there will be no significant change in the levels of p-STAT3 (Tyr705) or the ratio of p-STAT3 to total STAT3, even though the compound inhibits STAT3's transcriptional activity.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No p-STAT3 Signal | Inactive antibody. | Use a fresh or validated antibody aliquot.[12][19] |
| Insufficient stimulation. | Optimize stimulation time and concentration of cytokine (e.g., IL-6). | |
| Phosphatase activity. | Ensure fresh phosphatase inhibitors were added to the lysis buffer. Keep samples on ice.[20] | |
| High Background | Insufficient blocking. | Increase blocking time or use 5% BSA instead of milk. |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Multiple Bands | Non-specific antibody binding. | Increase stringency of washes (e.g., longer duration or higher Tween-20 concentration). |
| Protein degradation. | Ensure fresh protease inhibitors were used and samples were kept cold. |
Conclusion
This protocol provides a comprehensive guide for using Western blot to assess the effect of the STAT3 inhibitor this compound on STAT3 phosphorylation. By following these steps, researchers can reliably determine that this compound does not inhibit the phosphorylation of STAT3 at Tyr705, which is consistent with its mechanism as a DNA-binding domain inhibitor. This methodology is crucial for characterizing the specific molecular interactions of novel drug candidates targeting the STAT3 pathway.
References
- 1. scbt.com [scbt.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 10. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 11. Phospho-Stat3 (Tyr705) (3E2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 16. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with inS3-54A18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
inS3-54A18 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[2][3] This mechanism of action prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[2][3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[3] Therefore, this compound presents a promising therapeutic agent for cancers characterized by aberrant STAT3 activity.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), it can be used to determine the specific genomic loci where a transcription factor, such as STAT3, is bound. These application notes provide a detailed protocol for performing a ChIP assay to assess the efficacy of this compound in inhibiting STAT3-DNA binding.
Mechanism of Action of this compound
This compound directly binds to the DNA-binding domain of STAT3.[2][3] This binding sterically hinders the interaction of STAT3 with its consensus DNA sequences in the promoter regions of target genes.[3] A key feature of this compound is that it does not interfere with the upstream activation of STAT3, such as phosphorylation at Tyr705, or the subsequent dimerization of STAT3 monomers.[4] Instead, it specifically blocks the final step in the STAT3 signaling cascade: the binding to DNA. This targeted inhibition leads to the downregulation of a host of downstream genes critical for tumor progression.
The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), or growth factors to their corresponding receptors on the cell surface. This binding event activates associated Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of the receptors, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs on a critical tyrosine residue (Tyr705). This phosphorylation triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences (e.g., GAS elements) in the promoter regions of target genes, initiating their transcription.
References
- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
Application Notes: inS3-54A18 for Studying STAT3 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation of the STAT3 signaling pathway is frequently observed in various human cancers, leading to the constitutive activation of STAT3 and the subsequent upregulation of its target genes, which contributes to tumor progression and metastasis.[1][3][4] This makes STAT3 an attractive therapeutic target for cancer treatment. inS3-54A18 is a potent and specific small-molecule inhibitor of STAT3 that uniquely targets its DNA-binding domain (DBD), offering a distinct mechanism of action compared to inhibitors that target the SH2 domain.[3][4][5] This application note provides a comprehensive overview of the use of this compound as a tool to investigate STAT3 target gene expression, including its mechanism of action, quantitative data, detailed experimental protocols, and illustrative diagrams.
Mechanism of Action
This compound functions by directly binding to the DNA-binding domain of STAT3.[3][5] This interaction physically obstructs the binding of STAT3 to the promoter regions of its target genes, thereby inhibiting their transcription.[5][6] A key feature of this compound is that it does not interfere with the upstream activation of STAT3, such as its phosphorylation at Tyr705, or its subsequent dimerization.[5][6][7] This specific mode of action allows researchers to dissect the consequences of STAT3 DNA binding and transcriptional activity independently of its activation status.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the effects of this compound in various assays. This data provides a reference for researchers designing experiments to study STAT3 inhibition.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| STAT3-dependent Luciferase Reporter Assay | - | IC₅₀ | ~11 µM | [8][9] |
| Fluorescence Polarization Assay | Recombinant STAT3 protein | IC₅₀ | 126 ± 39.7 µM | [8] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | Recombinant YFP-STAT3 protein | IC₅₀ | ~165 µM | [8][9] |
| Wound Healing Assay (Migration) | A549 | % Healing (at 5 µM) | 64% | [6] |
| Wound Healing Assay (Migration) | MDA-MB-231 | % Healing (at 5 µM) | 76% | [6] |
| Wound Healing Assay (Migration) | A549 | % Healing (at 10 µM) | 47% | [6] |
| Wound Healing Assay (Migration) | MDA-MB-231 | % Healing (at 10 µM) | 39% | [6] |
| In Vivo Tumor Growth Inhibition | A549 Xenograft Model | Dose | 200 mg/kg (p.o.) | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of this compound and its application in studying STAT3 signaling, the following diagrams have been generated using Graphviz.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying STAT3 target gene expression using this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on STAT3 target gene expression.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma) cells are commonly used as they exhibit constitutive STAT3 activation.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[10] Store at -20°C. For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Western Blotting for STAT3 Phosphorylation and Target Protein Expression
This protocol is for assessing the levels of total and phosphorylated STAT3, as well as downstream target proteins like Survivin and Cyclin D1.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Survivin, anti-Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene mRNA Expression
This protocol measures the mRNA levels of STAT3 target genes.
-
RNA Extraction:
-
Treat cells with this compound as described above.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for STAT3 target genes (e.g., Bcl-xL, Cyclin D1, Survivin) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Transfection:
-
Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound for a specified duration.
-
If studying induced STAT3 activity, stimulate the cells with a cytokine like IL-6 (e.g., 25 ng/mL) for a short period (e.g., 6 hours) before lysis.[7]
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol determines the in-cell binding of STAT3 to the promoter regions of its target genes.
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Wash cells with ice-cold PBS, scrape, and pellet them.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an anti-STAT3 antibody or a control IgG.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Elution and Reverse Cross-linking:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the purified DNA by qRT-PCR using primers specific for the promoter regions of known STAT3 target genes (e.g., Twist, Cyclin D1).[7]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of STAT3-mediated gene expression in various biological and pathological processes. Its specific mechanism of inhibiting STAT3 DNA-binding without affecting its activation provides a unique advantage for delineating the downstream consequences of STAT3 signaling. The protocols and data presented in this application note serve as a comprehensive resource for researchers to effectively utilize this compound in their studies of STAT3 biology and for the development of novel anti-cancer therapeutics.
References
- 1. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies with inS3-54A18
For Researchers, Scientists, and Drug Development Professionals
Introduction
inS3-54A18 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound uniquely targets the DNA-binding domain (DBD) of STAT3.[1][4] This mechanism prevents STAT3 from binding to the promoters of its target genes, thereby inhibiting their transcription.[2][5] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is associated with tumor proliferation, survival, invasion, and immunosuppression.[6][7] this compound has demonstrated anti-cancer properties, including the suppression of tumor growth and metastasis in preclinical in vivo models, making it a promising candidate for cancer therapy.[1][4]
These application notes provide detailed protocols for designing and conducting in vivo efficacy studies to evaluate this compound in various cancer models.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cellular processes often dysregulated in cancer.[7] The pathway is typically activated by upstream cytokines and growth factors, such as Interleukin-6 (IL-6), which bind to their cognate receptors, leading to the activation of Janus kinases (JAKs).[5][8] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its dimerization and translocation to the nucleus.[5] In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their expression. These target genes are involved in cell cycle progression, apoptosis, angiogenesis, and metastasis.[9][10] this compound exerts its inhibitory effect by directly binding to the DNA-binding domain of STAT3, preventing its association with DNA and subsequent gene transcription, without affecting STAT3 phosphorylation.[1][2]
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo study is crucial for obtaining reliable and reproducible data. The following sections outline key considerations and protocols for evaluating the anti-tumor efficacy of this compound.
Experimental Workflow Overview
The general workflow for an in vivo efficacy study with this compound involves several key stages, from initial planning and model selection to data analysis and interpretation.
Detailed Experimental Protocols
Animal Model Selection and Cell Line Choice
The choice of animal model and cancer cell line is critical and should be based on the specific research question.
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID, NSG).
-
Subcutaneous Xenografts: Easy to establish and monitor tumor growth. A study with this compound used A549 human lung adenocarcinoma cells implanted subcutaneously in NOD/SCID mice.[2]
-
Orthotopic Xenografts: Implantation of tumor cells into the organ of origin (e.g., lung, pancreas) provides a more clinically relevant tumor microenvironment.[2][11][12] This is particularly important for studying metastasis.
-
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the effects of this compound on the tumor immune microenvironment.
-
Patient-Derived Xenograft (PDX) Models: Patient tumor fragments are directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity of human tumors.
Recommended Cell Lines: Cell lines with known constitutive STAT3 activation are recommended. Examples include:
-
Lung Cancer: A549, H460
-
Breast Cancer: MDA-MB-231
-
Pancreatic Cancer: PANC-1
-
Head and Neck Cancer: FaDu
Tumor Implantation Protocol (Subcutaneous Xenograft)
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile, serum-free media or PBS.
-
Perform a cell count and check for viability (should be >95%).
-
Resuspend the cell pellet in a cold 1:1 mixture of sterile PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep on ice.
-
-
Animal Preparation:
-
Use 6-8 week old female immunodeficient mice.
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the right flank and sterilize the injection site with an alcohol swab.
-
-
Injection:
-
Gently lift the skin on the flank and inject the 100 µL cell suspension subcutaneously using a 27-gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
Treatment with this compound
-
Preparation of this compound Formulation: this compound is reported to be soluble in an oral formulation.[1][4] A typical vehicle for oral gavage in mice is 0.5% methylcellulose in sterile water. The final formulation should be a homogenous suspension.
-
Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
A previously reported effective dose of this compound is 200 mg/kg, administered orally (p.o.) 2-3 times a week.[2]
-
The control group should receive the vehicle only, administered in the same volume and schedule as the treatment group.
-
Administer the formulation using oral gavage needles.
-
In-Life Monitoring and Endpoint Analysis
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight and Clinical Observations:
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress (e.g., changes in posture, activity, grooming).
-
-
Metastasis Assessment (for orthotopic or metastatic models):
-
Bioluminescence Imaging (BLI): If using luciferase-expressing cancer cells, perform BLI weekly to monitor tumor growth and metastasis non-invasively.[13][14][15]
-
Histological Analysis: At the end of the study, harvest potential metastatic organs (e.g., lungs, liver, lymph nodes) and analyze for tumor burden by histology.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm³) or at the end of the study period.
-
Harvest tumors, weigh them, and divide them for various analyses (e.g., histology, western blotting, qPCR).
-
Collect blood for pharmacokinetic analysis if required.
-
Perform a necropsy to assess for any gross abnormalities in major organs.
-
Pharmacodynamic (Biomarker) Analysis
To confirm the mechanism of action of this compound in vivo, assess the modulation of STAT3 target genes in the tumor tissue.
-
Immunohistochemistry (IHC):
-
Western Blotting:
-
Prepare protein lysates from frozen tumor samples to quantify the expression levels of p-STAT3, total STAT3, and downstream target proteins.
-
-
Quantitative PCR (qPCR):
-
Isolate RNA from tumor tissue to measure the mRNA levels of STAT3 target genes.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | 0.5% Methylcellulose, p.o., 3x/week | N/A | ||
| This compound | 200 mg/kg, p.o., 3x/week |
Table 2: In-Life Monitoring Data
| Treatment Group | Mean Body Weight Change (%) ± SEM | Number of Treatment-Related Deaths | Notable Clinical Observations |
| Vehicle Control | |||
| This compound |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Relative p-STAT3 Expression (IHC/Western Blot) | Relative Survivin Expression (IHC/Western Blot) | Relative Cyclin D1 mRNA (qPCR) | Ki-67 Proliferation Index (%) |
| Vehicle Control | ||||
| This compound |
Conclusion
This compound is a promising STAT3 inhibitor with a unique mechanism of action. The protocols and guidelines provided in these application notes offer a comprehensive framework for designing and executing robust in vivo efficacy studies to further evaluate its therapeutic potential in various cancer models. Careful attention to experimental design, including the appropriate choice of animal model and endpoints, will yield high-quality data to support the continued development of this novel anti-cancer agent.
References
- 1. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 [e-crt.org]
- 2. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Critical analysis of the potential for targeting STAT3 in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of an orthotopic lung cancer model in nude mice and its evaluation by spiral CT - Liu - Journal of Thoracic Disease [jtd.amegroups.org]
- 12. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcf.technion.ac.il [bcf.technion.ac.il]
- 14. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 15. Bioluminescence Imaging [protocols.io]
- 16. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Immunohistochemical Expression of STAT3, Bcl-xL, and MMP-2 Proteins in Colon Adenoma and Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
inS3-54A18 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the STAT3 inhibitor, inS3-54A18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] It functions by targeting the DNA-binding domain (DBD) of STAT3, which prevents the protein from binding to DNA and subsequently blocks the transcription of its target genes.[2][5] This inhibitory action occurs without affecting the phosphorylation of STAT3 at Tyr705.[4] this compound has demonstrated anti-cancer properties, including the ability to induce apoptosis and reduce cell migration and invasion in cancer cell lines.[4][6]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, acetonitrile, and methanol.[1][6] It is reported to be insoluble in water.[1]
Q3: How should I store this compound and its stock solutions?
A3: As a solid, this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[3] Once dissolved in a solvent, it is recommended to prepare aliquots and store them at -80°C for up to two years or at -20°C for up to one year to avoid repeated freeze-thaw cycles.[4] If you need to make up stock solutions in advance, it is recommended to store them in tightly sealed vials at -20°C, where they will generally be usable for up to one month.[7]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in DMSO. What can I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] The presence of water can significantly reduce the solubility of this compound. Always use fresh, high-purity, anhydrous DMSO.
-
Sonication: To aid dissolution, you can use an ultrasonic bath.[3] Sonicate the solution for short intervals to avoid heating the sample.
-
Gentle warming: Gently warming the solution to 37°C can also help to increase solubility. However, be cautious and avoid excessive heat, which could degrade the compound.
-
Check the concentration: Ensure you are not exceeding the solubility limit of this compound in DMSO, which is reported to be as high as 100 mg/mL.[3]
Q2: My this compound precipitated out of solution after being stored. How can I resolve this?
A2: Precipitation upon storage can be due to several factors:
-
Improper storage: Ensure your stock solutions are stored at the recommended temperatures (-20°C or -80°C) in tightly sealed vials to prevent solvent evaporation and moisture absorption.[3][4]
-
Freeze-thaw cycles: Repeatedly freezing and thawing your stock solution can decrease the stability of the compound in solution. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
-
To redissolve: If precipitation occurs, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]
Q3: Can I use this compound for in vivo animal studies? How do I prepare the formulation?
A3: Yes, this compound has been used in in vivo studies.[2][4] Since it is insoluble in water, a suspension is typically prepared for oral administration. A common method involves using carboxymethylcellulose sodium (CMC-Na). For example, to prepare a 5 mg/mL formulation, you can add 5 mg of this compound to 1 mL of a CMC-Na solution and mix thoroughly to create a homogeneous suspension.[1]
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 75 mg/mL (200.62 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO | 100 mg/mL | Ultrasonic assistance may be used.[3] |
| Ethanol | 10 mg/mL | |
| Acetonitrile | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 373.83 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 3.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, sonicate in an ultrasonic water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Homogeneous Suspension for In Vivo Oral Administration
-
Materials: this compound, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water), sterile tubes.
-
Procedure:
-
Determine the required dose and volume for your experiment. For example, for a 200 mg/kg dose in a 20g mouse, you would need 4 mg of this compound.
-
Weigh the required amount of this compound.
-
Prepare the appropriate volume of CMC-Na solution.
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly by vortexing or stirring to ensure a uniform and homogeneous suspension. This formulation should be prepared fresh before each administration.[1]
-
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. inS3-54-A18|COA [dcchemicals.com]
potential off-target effects of inS3-54A18 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of inS3-54A18, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets the DNA-binding domain (DBD) of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] By binding to the DBD, this compound prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[1][2] This leads to the suppression of downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: How does this compound differ from its parent compound, inS3-54?
A2: this compound was developed as an optimized lead compound from inS3-54. While inS3-54 showed selectivity for STAT3 over the highly homologous STAT1 protein, further studies revealed it had off-target effects.[1][2][3][4] this compound was specifically designed and selected for its increased specificity and improved pharmacological properties compared to inS3-54.[1][2]
Q3: What are the known off-target effects of this compound?
A3: Currently, there is no publicly available comprehensive off-target screening data for this compound against a broad panel of kinases or other proteins. However, it is important to note that its parent compound, inS3-54, was found to have off-target effects.[1][2][3][4] While this compound was developed for improved specificity, researchers should remain aware of the potential for off-target interactions, especially at higher concentrations.
Q4: Why are the reported IC50 values for this compound different between biochemical and cell-based assays?
A4: A study using a fluorescence polarization assay reported an IC50 value of 126 ± 39.7 μM for this compound in a biochemical context.[5] This value is notably higher than the IC50 values typically observed in cell-based assays for cytotoxicity (often in the single-digit micromolar range). The authors of that study suggest that this discrepancy may indicate that this compound has additional activities within a cellular environment that contribute to its overall effect.[5] These could include effects on other cellular pathways or accumulation of the compound within cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype not readily explained by STAT3 inhibition. | Potential Off-Target Effects: The observed phenotype might be due to the interaction of this compound with other cellular proteins. | 1. Perform a dose-response curve: Compare the concentration of this compound required to elicit the unexpected phenotype with the concentration needed to inhibit STAT3 signaling (e.g., by checking pSTAT3 levels or downstream gene expression). A significant difference in potency could suggest an off-target effect. 2. Use a structurally unrelated STAT3 inhibitor: If a different STAT3 inhibitor does not reproduce the phenotype, it is more likely an off-target effect of this compound. 3. Conduct a rescue experiment: Overexpression of STAT3 might rescue the on-target effects but not the off-target ones. |
| Cellular toxicity observed at concentrations expected to be specific for STAT3. | Off-Target Cytotoxicity: The toxicity may be mediated by interactions with proteins other than STAT3. | 1. Perform a counter-screen: Use a cell line that does not express STAT3 or has a non-functional STAT3 pathway. If toxicity persists, it is likely due to off-target effects. 2. Investigate common toxicity pathways: Assess markers of cellular stress, such as apoptosis (caspase activation) or necrosis. |
| Discrepancy between the level of STAT3 target gene repression and the observed phenotypic outcome. | Complex Cellular Response: The cellular phenotype is a result of a network of interactions, and STAT3 inhibition might trigger compensatory signaling pathways. | 1. Perform a broader pathway analysis: Use techniques like Western blotting for key signaling nodes or RNA sequencing to get a global view of transcriptional changes. This may reveal activated pathways that are compensating for STAT3 inhibition. 2. Time-course experiment: Analyze both STAT3 target gene expression and the cellular phenotype at multiple time points to understand the dynamics of the cellular response. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Parent Compound inS3-54
| Compound | Assay Type | Target | IC50 (μM) | Reference |
| This compound | Fluorescence Polarization | STAT3 DNA-Binding Domain | 126 ± 39.7 | [5] |
| inS3-54 | Fluorescence Polarization | STAT3 DNA-Binding Domain | 21.3 ± 6.9 | [5] |
| inS3-54 | EMSA | STAT3 DNA-Binding | ~20 | [3] |
| inS3-54 | Luciferase Reporter Assay | STAT3 Transcriptional Activity | ~15.8 | [3] |
Table 2: Cellular Cytotoxicity of Parent Compound inS3-54
| Cell Line | Cell Type | IC50 (μM) |
| A549 | Lung Carcinoma | 3.2 - 5.4 |
| MDA-MB-231 | Breast Carcinoma | 3.2 - 5.4 |
| Non-cancer cells | - | 10 - 12 |
Note: The cytotoxicity data for inS3-54 is provided as a reference, as it is the parent compound of this compound. The lower IC50 in cellular assays compared to biochemical assays for inS3-54 led to the suggestion of potential off-target effects impacting cell survival.[3]
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
This protocol is designed to verify that this compound directly binds to and stabilizes STAT3 within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to approximately 80% confluency.
-
Treat cells with either a vehicle control (e.g., DMSO) or a desired concentration of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, use a lysis buffer with protease and phosphatase inhibitors.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble STAT3 at each temperature by Western blotting using a specific STAT3 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for STAT3 at each temperature for both vehicle and this compound treated samples.
-
Plot the percentage of soluble STAT3 relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.
-
Kinase Selectivity Profiling
To investigate potential off-target effects on kinases, a broad kinase panel screening is recommended. This is often performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: Typically, a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay is used to measure the activity of a large panel of recombinant kinases.
-
Screening: this compound is tested at one or more concentrations (e.g., 1 µM and 10 µM) against the kinase panel.
-
Data Analysis: The percentage of inhibition for each kinase is determined relative to a control. The results are often presented as a percentage of remaining kinase activity. Significant inhibition of any kinase other than the intended target would indicate an off-target interaction.
Visualizations
Caption: Intended mechanism of this compound action on the STAT3 signaling pathway.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
troubleshooting inconsistent results with inS3-54A18
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using inS3-54A18, a potent STAT3 inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets the DNA-binding domain (DBD) of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By binding to the DBD, it prevents STAT3 from binding to its target gene promoters, thereby inhibiting the transcription of downstream target genes.[1][3] Notably, this compound does not prevent the phosphorylation of STAT3 at Tyr705, which is a key step in its activation and dimerization.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for this compound is DMSO.[4] For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3] It is advisable to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay. However, published studies have used concentrations in the range of 3.2–4.7 μM for inhibiting the proliferation of lung and breast cancer cell lines.[5] For specific functional assays, such as wound healing, concentrations of 5 μM and 10 μM have been shown to be effective.[3]
Q4: Is this compound effective in vivo?
A4: Yes, this compound has demonstrated efficacy in vivo. In a mouse xenograft model using A549 lung cancer cells, oral administration of this compound at a dose of 200 mg/kg (2-3 times a week for 4 weeks) effectively inhibited tumor growth and metastasis.[3][5] The compound is noted to be completely soluble in an oral formulation.[1][2]
Troubleshooting Inconsistent Results
Problem 1: High variability in cell-based assay results.
-
Potential Cause 1: Compound Solubility and Stability. Inconsistent dissolution or precipitation of this compound in culture media can lead to variable effective concentrations.
-
Solution: Always prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and is below a level that affects cell viability (typically <0.5%). Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Potential Cause 2: Cell Line Sensitivity. Different cell lines may exhibit varying sensitivity to STAT3 inhibition due to differences in their dependence on the STAT3 signaling pathway.
-
Solution: Perform a dose-response curve for each new cell line to determine the optimal concentration range. Consider testing cell lines with known constitutive STAT3 activation for more pronounced effects.
-
-
Potential Cause 3: Time-Dependent Effects. The inhibitory activity of this compound has been shown to be time-dependent.[6][7]
Problem 2: Discrepancy between in vitro and cell-based assay results.
-
Potential Cause: Different Assay Endpoints. In vitro assays, such as fluorescence polarization, directly measure the inhibition of STAT3-DNA binding.[6] Cell-based assays, like luciferase reporter assays, measure the downstream consequences of this inhibition.[7] These different endpoints can yield different IC50 values.
-
Solution: Be aware that IC50 values can differ between biochemical and cell-based assays. It has been noted that the IC50 for this compound is lower in cell-based luciferase reporter assays (~11 μM) compared to a fluorescence polarization assay (126 ± 39.7 μM), suggesting potential additional cellular activities that contribute to its overall effect.[6][7]
-
Problem 3: Lack of expected downstream effects despite confirmed STAT3 inhibition.
-
Potential Cause: Redundant Signaling Pathways. Cancer cells can have redundant signaling pathways that compensate for the inhibition of STAT3.
-
Solution: Investigate other signaling pathways that may be active in your cell model. Combination therapies targeting multiple pathways may be necessary to achieve the desired biological outcome.
-
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| IC50 | 126 ± 39.7 μM | Fluorescence Polarization (STAT3-DNA binding) | [6][7] |
| IC50 | ~165 μM | Protein Electrophoretic Mobility Shift Assay (PEMSA) | [6] |
| IC50 | ~11 μM | STAT3-dependent Luciferase Reporter Assay | [7] |
| Effective Concentration | 3.2–4.7 μM | Cell Proliferation (Lung & Breast Cancer Cells) | [5] |
| Effective Concentration | 5-10 μM | Wound Healing Assay (A549 & MDA-MB-231 cells) | [3] |
| In Vivo Dosage | 200 mg/kg (p.o.) | A549 Xenograft Mouse Model | [3][5] |
Experimental Protocols
Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a commercial kit like CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in the flanks of 5-6 week old male NOD/SCID mice.[3]
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumor volume reaches approximately 50 mm³, randomize the mice into a vehicle control group and a treatment group.[3]
-
Treatment Administration: Prepare the this compound formulation for oral gavage. Administer 200 mg/kg of this compound orally to the treatment group 2-3 times per week for 4 weeks.[3][5] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight twice a week.[3]
-
Endpoint and Analysis: At the end of the study, euthanize the mice, harvest the tumors, and weigh them. Perform necropsy to examine for any changes in major organs.[3]
Visualizations
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
assessing inS3-54A18 stability in cell culture media
Welcome to the technical support center for inS3-54A18, a potent inhibitor of STAT3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on assessing and troubleshooting its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor that potently targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Unlike many other STAT3 inhibitors that target the SH2 domain, this compound specifically binds to the DNA-binding domain (DBD) of STAT3. This interaction prevents STAT3 from binding to its target DNA sequences in the nucleus, thereby inhibiting the transcription of downstream genes involved in cell proliferation, survival, and metastasis. It has demonstrated anti-cancer properties in both laboratory and animal models.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water. For creating stock solutions, it is recommended to use fresh, high-quality DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.
Q3: Why is assessing the stability of this compound in cell culture media important?
Q4: What are the potential signs of this compound instability or degradation in my cell culture experiments?
A4: Signs of instability can include:
-
Inconsistent or weaker-than-expected biological effects , especially in long-term assays (e.g., 48-72 hours).
-
Precipitation or cloudiness in the cell culture medium after the addition of the compound.
-
A significant decrease in potency when repeating experiments.
-
Variability in results between different batches of media or experiments.
Q5: What factors in cell culture media can affect the stability of this compound?
A5: While specific data for this compound is limited, general factors known to affect small molecule stability in cell culture media include:
-
Chemical reactions with media components, such as hydrolysis in the aqueous environment or interactions with amino acids like cysteine.
-
Enzymatic degradation by enzymes that may be secreted by the cells into the medium.
-
pH of the medium .
-
Exposure to light , which can cause photodegradation of light-sensitive compounds.
-
Temperature fluctuations .
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on stability-related problems.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibitory effect of this compound | Degradation in Media: The compound may be degrading over the course of the experiment, leading to a lower effective concentration. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below).2. Shorten Incubation Time: If degradation is confirmed, consider shorter experimental endpoints.3. Replenish Compound: For longer experiments, replace the media with fresh media containing this compound at regular intervals (e.g., every 24 hours). |
| Precipitate forms in the cell culture medium upon adding this compound | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. The final DMSO concentration might also be too low to maintain solubility. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%).2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated DMSO stock just before use.3. Warm the Medium: Gently warm the cell culture medium to 37°C before adding the compound.4. Vortex Gently: After adding the compound to the medium, vortex gently to ensure it is fully dissolved before adding to the cells. |
| High variability in results between experiments | Inconsistent Stock Solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation or precipitation of the compound. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.2. Use Fresh DMSO: Ensure you are using anhydrous, high-quality DMSO for preparing stock solutions, as moisture can reduce solubility. |
| No inhibitory effect observed | Inactive Compound: The compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored correctly at -20°C or -80°C.2. Use a Positive Control: Test the activity of this compound on a cell line known to be sensitive to its effects.3. Analytical Chemistry Check: If possible, verify the integrity of the compound using analytical methods like HPLC or LC-MS. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the chemical stability of this compound in a cell-free culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a specific cell culture medium over a defined time course at 37°C.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Spike into Medium: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the final working concentration you plan to use in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This will be your T=0 sample. To stop any potential degradation, mix it with an equal volume of cold acetonitrile. Store this sample at -80°C until analysis.
-
Incubation: Place the remaining medium in a sterile container in a 37°C, 5% CO2 incubator.
-
Collect Time Points: At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium and process them as in step 3.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Develop an HPLC method to resolve this compound from any potential degradation products and media components. This will likely involve a gradient elution with mobile phases such as acetonitrile and water.
-
Generate a standard curve using known concentrations of this compound prepared in a mixture of medium and acetonitrile (1:1) to accurately quantify the compound in your samples.
-
Inject the prepared samples and the standard curve solutions into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Plot the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM (+10% FBS) | % Remaining in RPMI-1640 (+10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 8 | 95.2 | 96.8 |
| 24 | 85.1 | 88.5 |
| 48 | 70.3 | 75.6 |
| 72 | 58.9 | 62.4 |
Note: This data is for illustrative purposes only and should be determined experimentally.
Visualizations
STAT3 Signaling Pathway and Mechanism of this compound Inhibition
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining the stability of this compound in cell culture media.
how to minimize cytotoxicity of inS3-54A18 in normal cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the cytotoxicity of the STAT3 inhibitor inS3-54A18 in normal cells during your experiments.
Understanding this compound and Its Cytotoxicity
This compound is a potent and specific small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by targeting the DNA-binding domain (DBD) of STAT3, thereby preventing its transcriptional activity.[1][2] Developed as an improvement upon its predecessor, inS3-54, this compound exhibits increased specificity, which is intended to reduce off-target effects.[1][2] In preclinical studies, this compound has demonstrated anti-cancer properties with little adverse effect on animals in xenograft models.[1][3]
STAT3 is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation in both normal and cancer cells. As such, inhibition of STAT3 can inadvertently lead to cytotoxicity in healthy, non-cancerous cells. This guide provides strategies to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: Why am I observing cytotoxicity in my normal cell lines when using this compound?
A1: While this compound is designed for specificity, STAT3 plays a vital role in the normal physiological functions of cells. Inhibition of STAT3 can disrupt these essential processes, leading to cytotoxicity. Additionally, at higher concentrations, off-target effects, although minimized in the design of this compound, can still contribute to toxicity. It is also crucial to ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How can I determine the optimal concentration of this compound to minimize toxicity in normal cells while maintaining efficacy in cancer cells?
A2: A critical first step is to perform a dose-response curve for both your normal and cancer cell lines. This will allow you to determine the half-maximal inhibitory concentration (IC50) for each cell type and identify a potential "therapeutic window." This is a concentration range where the inhibitor is effective against cancer cells but has minimal toxic effects on normal cells.
Q3: Are there any known off-targets of this compound that could be contributing to cytotoxicity?
A3: this compound was specifically developed to have higher specificity than its precursor, inS3-54, which was known to have some off-target effects.[1][2] However, like most small molecule inhibitors, the potential for off-target interactions cannot be entirely eliminated, especially at higher concentrations. To assess this, you can perform a kinome-wide selectivity screen to identify unintended kinase targets.
Q4: Can I use this compound in combination with other agents to reduce its cytotoxicity in normal cells?
A4: Yes, combination therapy is a promising strategy. Co-treatment with a cytoprotective agent that selectively protects normal cells could be beneficial. Additionally, combining this compound with another therapeutic agent that has a different mechanism of action may allow you to use a lower, less toxic concentration of this compound while achieving a synergistic anti-cancer effect.[4]
Q5: What are the best practices for preparing and storing this compound to ensure its stability and minimize experimental variability?
A5: this compound is soluble in DMSO.[5] Prepare a high-concentration stock solution (e.g., 10 mM) in fresh, high-quality DMSO to minimize the volume of solvent added to your cell cultures. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in normal cells at the desired effective concentration. | The concentration of this compound is too high, leading to on-target toxicity in normal cells or off-target effects. | 1. Perform a detailed dose-response analysis to identify the lowest effective concentration in your cancer cell model. 2. Compare the IC50 values between your cancer and normal cell lines to establish a therapeutic window. 3. Consider using a shorter exposure time to the inhibitor. |
| Inconsistent results between experiments. | 1. Degradation of this compound due to improper storage. 2. Variability in cell seeding density or health. 3. Inconsistent solvent (e.g., DMSO) concentration. | 1. Aliquot and store the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. 2. Standardize your cell culture and seeding protocols. 3. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. |
| Suspected off-target effects. | The inhibitor may be interacting with other cellular targets besides STAT3. | 1. Perform a kinase selectivity profiling assay to identify potential off-target interactions. 2. Use a structurally different STAT3 inhibitor to confirm that the observed phenotype is due to STAT3 inhibition. 3. Employ genetic approaches (e.g., STAT3 siRNA or CRISPR/Cas9 knockout) to validate the on-target effect. |
Quantitative Data Summary
Table 1: Cytotoxicity (IC50) of inS3-54 in Cancer vs. Non-Cancer Cell Lines [2][7][8]
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| A549 | Lung Carcinoma | ~3.2 |
| H1299 | Lung Carcinoma | ~4.5 |
| MDA-MB-231 | Breast Adenocarcinoma | ~5.4 |
| MDA-MB-468 | Breast Adenocarcinoma | ~3.8 |
| Non-Cancer Cell Lines | ||
| IMR90 | Lung Fibroblast | ~12 |
| MCF10A | Mammary Epithelial | ~10 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
Objective: To determine the IC50 value of this compound in both normal and cancer cell lines.
Materials:
-
This compound
-
Normal and cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Assessing STAT3 Target Engagement via Western Blot
Objective: To confirm that this compound inhibits STAT3 activity in cells by measuring the level of phosphorylated STAT3 (p-STAT3).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.[1][4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lack of toxicity of a STAT3 decoy oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes After inS3-54A18 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with the STAT3 inhibitor, inS3-54A18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected on-target effect?
A1: this compound is a potent and specific small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Its primary mechanism of action is to target the DNA-binding domain (DBD) of STAT3, thereby inhibiting its ability to bind to DNA and regulate the transcription of its downstream target genes. Unlike many other STAT3 inhibitors, this compound does not prevent the phosphorylation of STAT3 at Tyr705. The expected on-target effects of this compound treatment include the suppression of cancer cell proliferation, migration, invasion, and the inhibition of tumor growth and metastasis.
Q2: I'm observing inhibition of STAT3 phosphorylation (p-STAT3) after this compound treatment. Is this expected?
A2: No, this is an unexpected phenotype. This compound is known to inhibit STAT3's DNA-binding activity without affecting its upstream activation, including phosphorylation at Tyr705. If you observe a decrease in p-STAT3 levels, it could be indicative of an off-target effect or an indirect cellular response. Refer to the troubleshooting guide below for steps to investigate this finding.
Q3: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A3: Fluctuations in IC50 values are a common issue in cell-based assays and can be attributed to several factors:
-
Cell Density: The initial number of cells seeded can alter the effective concentration of the inhibitor per cell.
-
Cell Passage Number and Confluency: Using cells with high passage numbers can lead to genetic drift and altered cellular responses. Cell confluency can also impact metabolism and proliferation rates.
-
Assay Incubation Time: The duration of compound exposure can influence the observed inhibitory effect.
-
Reagent Stability: Ensure proper storage and handling of this compound stock solutions. Avoid repeated freeze-thaw cycles.
Q4: I see a discrepancy between the IC50 values of this compound in my cell-based assay compared to a cell-free (biochemical) assay. Why might this be?
A4: Discrepancies between cell-based and cell-free assay results are not uncommon. A study using a fluorescence polarization assay reported an IC50 value for this compound that was not entirely consistent with those from cell-based luciferase reporter assays. This suggests that this compound might have additional activities within a cellular context that contribute to its overall effect. Factors such as cell permeability, metabolism of the compound, and potential off-target interactions can all influence the compound's activity in a cellular environment.
Troubleshooting Guide: Unexpected Phenotypes
This guide is designed to help you troubleshoot and interpret unexpected experimental outcomes following treatment with this compound.
Issue 1: Reduced STAT3 Phosphorylation (p-STAT3) Levels
-
Possible Cause 1: Off-Target Kinase Inhibition. While this compound is designed for specificity, at higher concentrations it may inhibit upstream kinases in the STAT3 signaling pathway (e.g., JAKs or Src).
-
Troubleshooting Step: Perform a dose-response experiment and analyze p-STAT3 levels at a range of this compound concentrations. Determine if the effect is only observed at high concentrations.
-
-
Possible Cause 2: Indirect Feedback Mechanisms. Inhibition of STAT3 target genes could trigger feedback loops that indirectly lead to reduced STAT3 phosphorylation.
-
Troubleshooting Step: Conduct a time-course experiment to see if the reduction in p-STAT3 is a delayed effect compared to the inhibition of STAT3 target gene expression.
-
-
Possible Cause 3: General Cellular Stress or Toxicity. At high concentrations, the compound may induce cellular stress or apoptosis, which can lead to widespread changes in signaling pathways.
-
Troubleshooting Step: Assess cell viability in parallel with your signaling experiments to ensure the observed effects are not due to cytotoxicity.
-
Issue 2: No Effect on STAT3 Target Gene Expression Despite Cell Growth Inhibition
-
Possible Cause 1: STAT3-Independent Off-Target Effects. The observed phenotype (e.g., reduced cell viability) may be due to the compound acting on a different target that is critical for cell survival.
-
Troubleshooting Step: Use a rescue experiment. Overexpress a constitutively active form of STAT3 and see if it rescues the phenotype. If not, an off-target effect is likely. Consider using orthogonal approaches like RNAi to validate that the phenotype is indeed STAT3-dependent.
-
-
Possible Cause 2: Compensatory Signaling Pathways. Cells may adapt to STAT3 inhibition by upregulating other survival pathways.
-
Troubleshooting Step: Use pathway analysis tools (e.g., phospho-kinase arrays) to investigate changes in other signaling pathways after this compound treatment.
-
Issue 3: High Variability Between Technical Replicates
-
Possible Cause 1: Pipetting Inaccuracy or Uneven Cell Plating. Inconsistent volumes or cell numbers between wells can lead to significant variability.
-
Troubleshooting Step: Ensure pipettes are calibrated. When plating cells, ensure they are in a single-cell suspension and evenly distributed.
-
-
Possible Cause 2: "Edge Effect" in Multi-Well Plates. Wells on the perimeter of a plate can experience more evaporation, leading to changes in media concentration.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound from various assays. Note that values can vary depending on the assay conditions and cell type used.
| Assay Type | Target/Cell Line | Reported IC50 (µM) | Reference |
| Fluorescence Polarization Assay | STAT3:DNA | 126 ± 39.7 | |
| STAT3-dependent Luciferase Assay | Not Specified | ~11 | |
| Cell Viability (Wound Healing) | A549 | 5-10 (effective conc.) | |
| Cell Viability (Wound Healing) | MDA-MB-231 | 5-10 (effective conc.) |
Experimental Protocols
1. Western Blot for Phosphorylated and Total STAT3
This protocol is for determining the phosphorylation status and total protein levels of STAT3.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
After imaging, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
2. STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).
-
-
Treatment and Stimulation:
-
After 24 hours, replace the medium with serum-free medium containing various concentrations of this compound.
-
Incubate for the desired pre-treatment time.
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) for 6-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activity sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
3. Chromatin Immunoprecipitation (ChIP) for STAT3
This protocol is used to determine if this compound inhibits the binding of STAT3 to the promoters of its target genes.
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound and/or a STAT3 activator.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Wash cells with ice-cold PBS, then harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Sonify the lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-STAT3 antibody or a negative control IgG.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the amount of precipitated target gene promoter DNA using qPCR.
-
Visualizations
Caption: Canonical STAT3 signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.
Technical Support Center: Improving the In Vivo Delivery and Bioavailability of inS3-54A18
Welcome to the technical support center for inS3-54A18, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo delivery and bioavailability of this compound and to offer troubleshooting support for common experimental challenges.
STAT3 Signaling Pathway and this compound Mechanism of Action
STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. The development of inhibitors targeting STAT3 is a promising strategy in cancer therapy. This compound is a novel STAT3 inhibitor that directly targets the DNA-binding domain (DBD) of STAT3. This mechanism prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription, a different approach from inhibitors that target the SH2 domain to prevent dimerization.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and similar small-molecule inhibitors.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Oral Bioavailability | Low Aqueous Solubility: this compound is reported to be insoluble in water.[4] First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or gut wall. P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux pumps in the intestine. | Formulation Optimization: - Prepare a homogeneous suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[4] - Consider formulating as a solid dispersion or using lipid-based delivery systems to enhance solubility.[5][6] Chemical Modification (Prodrug Approach): If first-pass metabolism is high, consider designing a prodrug to mask metabolic sites.[7] |
| High Inter-Animal Variability in Response | Inconsistent Dosing: Inaccurate gavage technique or improper formulation can lead to variable dosing. Differences in Animal Health: Underlying health issues can affect drug absorption and metabolism. Genetic Variability: Differences in metabolic enzyme expression between individual animals. | Standardize Procedures: - Ensure proper training on oral gavage techniques. - Prepare fresh formulations and ensure they are homogeneous before each administration. Animal Monitoring: - Closely monitor animal health and exclude any animals showing signs of illness. - Ensure animals are age- and weight-matched. |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Insufficient Target Engagement: The concentration of this compound at the tumor site may be below the therapeutic threshold. Rapid Clearance: The compound may be cleared from circulation too quickly to exert its effect. Off-Target Effects: The observed in vitro phenotype may be due to off-target effects not relevant in vivo. | Verify Target Engagement: - Perform Western blot or IHC on tumor tissue to assess p-STAT3 levels and downstream target gene expression. Pharmacokinetic Analysis: - Conduct a pharmacokinetic study to determine Cmax, Tmax, and half-life in the selected animal model. Dose Escalation/Regimen Modification: - If tolerated, consider increasing the dose or frequency of administration. |
| Observed Toxicity (e.g., weight loss, lethargy) | On-Target Toxicity: Inhibition of STAT3 in normal tissues may lead to adverse effects. Off-Target Toxicity: The compound may be interacting with other proteins, causing toxicity. Formulation Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | Dose De-escalation: - Reduce the dose to a level that is better tolerated while still aiming for efficacy. Monitor Biomarkers: - Monitor relevant biomarkers of toxicity (e.g., liver enzymes, kidney function). Control Groups: - Include a vehicle-only control group to assess the toxicity of the formulation vehicle. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended oral formulation for this compound? A1: While specific excipients for the oral formulation of this compound are not detailed in the primary literature, it is described as being "completely soluble in an oral formulation".[8] A common approach for poorly water-soluble compounds is to prepare a homogeneous suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[4]
-
Q2: What is the suggested in vivo dosage and administration frequency for this compound? A2: In a mouse xenograft model using A549 cells, this compound was administered orally (p.o.) at a dose of 200 mg/kg, 2-3 times a week for 4 weeks.[9]
Pharmacokinetics and Bioavailability
-
Q3: What are the known pharmacokinetic parameters of this compound? A3: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability for this compound are not publicly available in the reviewed literature. However, it was developed to have improved pharmacokinetic properties over its predecessor, inS3-54, which had poor absorption in animal studies.[1]
-
Q4: How can I improve the oral bioavailability of my small molecule STAT3 inhibitor? A4: Strategies to improve oral bioavailability for poorly soluble compounds include formulation approaches like creating solid dispersions, using lipid-based delivery systems, or nanosuspensions.[5][7] Chemical modifications, such as creating a prodrug, can also be employed to enhance absorption and reduce first-pass metabolism.[7]
Target Engagement and Efficacy
-
Q5: How can I confirm that this compound is engaging its target in vivo? A5: Target engagement can be assessed by measuring the downstream effects of STAT3 inhibition. This includes performing Western blot analysis to detect a decrease in phosphorylated STAT3 (p-STAT3 Tyr705) in tumor lysates and using immunohistochemistry (IHC) to observe reduced expression of STAT3 target genes (e.g., c-Myc, Cyclin D1, Survivin) in tumor tissues.[10]
-
Q6: What should I do if I don't observe tumor growth inhibition? A6: If you do not observe an anti-tumor effect, first confirm target engagement as described above. If target engagement is not sufficient, you may need to adjust the dose or dosing frequency. It is also important to ensure the tumor model is appropriate and that STAT3 signaling is a key driver of its growth.
Off-Target Effects and Toxicity
-
Q7: How can I assess for potential off-target effects of this compound? A7: While this compound was designed for increased specificity over its predecessor, assessing off-target effects is crucial.[8] This can be investigated by using a secondary, structurally distinct STAT3 inhibitor to see if the same phenotype is observed. Additionally, performing a rescue experiment by overexpressing STAT3 could help confirm that the observed effects are on-target.
-
Q8: What are the potential toxicities associated with STAT3 inhibition? A8: Since STAT3 is involved in normal cellular processes, its inhibition can potentially lead to on-target toxicities. It is important to monitor the overall health of the animals, including body weight, and to perform histopathological analysis of major organs at the end of the study.
Quantitative Data Summary
| Parameter | This compound | Reference |
| In Vitro IC50 (STAT3 DNA-binding) | Not explicitly stated, but effective at inhibiting STAT3 DNA-binding activity. | [8] |
| In Vitro IC50 (Cell-based assay) | ~11 µM (STAT3-dependent luciferase reporter assay) | [11] |
| In Vivo Dosage (Mouse Xenograft) | 200 mg/kg, p.o., 2-3 times/week | [9] |
| Solubility | Insoluble in water; Soluble in DMSO (75 mg/mL) and Ethanol (10 mg/mL) | [4] |
Experimental Protocols
Western Blot for p-STAT3 (Tyr705) in Tumor Lysates
This protocol is adapted from standard procedures for detecting phosphorylated STAT3.[12][13][14]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8-10%)
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145)
-
Mouse anti-Total STAT3 (e.g., Cell Signaling Technology #9139)
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Tumor Homogenization: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer.
-
Lysis: Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an ECL substrate.
Immunohistochemistry (IHC) for STAT3 Target Genes in Xenograft Tissues
This protocol provides a general framework for IHC staining of STAT3 target genes in formalin-fixed, paraffin-embedded (FFPE) tumor sections.[15][16]
Materials:
-
FFPE tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution
-
Blocking serum
-
Primary antibody against a STAT3 target gene (e.g., anti-c-Myc, anti-Cyclin D1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity.
-
Blocking: Block non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Detection: Develop the signal with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
References
- 1. Drugging the “undruggable” DNA-binding domain of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Resistance to inS3-54A18
Welcome to the technical support center for inS3-54A18, a potent STAT3 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions, particularly concerning the emergence of resistance in cancer cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Unlike many other STAT3 inhibitors that target the SH2 domain, this compound specifically targets the DNA-binding domain (DBD) of STAT3.[3][4][5][6] By binding to the DBD, it prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting the transcription of genes involved in cell proliferation, survival, and metastasis.[3][4][5] Importantly, this compound has been shown to inhibit STAT3 DNA-binding activity without affecting its activation (phosphorylation) or dimerization.[5]
Q2: Which signaling pathway does this compound target?
A2: this compound targets the JAK/STAT3 signaling pathway, which is a critical regulator of cellular processes and is often constitutively activated in many cancers.[3][7][8][9] The pathway is typically activated by cytokines and growth factors (e.g., IL-6, EGF), which leads to the phosphorylation of STAT3 by Janus kinases (JAKs).[3][7] Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and activates gene transcription.[3][7] this compound acts at the final step of this cascade, blocking the binding of STAT3 dimers to DNA.
Visualizing the STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK/STAT3 signaling pathway and the point of intervention for this compound.
Troubleshooting Guide: Dealing with Resistance
The development of drug resistance is a common challenge in cancer therapy research.[10] Resistance can be intrinsic (pre-existing) or acquired after a period of effective treatment.[10] While specific resistance mechanisms to this compound have not been extensively documented, several potential mechanisms can be investigated based on established principles of drug resistance.
Problem: My cancer cell line shows increasing resistance to this compound (IC50 value is increasing). What should I do?
This section provides a logical workflow to characterize and investigate the potential mechanisms behind the observed resistance.
Workflow for Investigating Resistance
The diagram below outlines a systematic approach to generating and analyzing this compound-resistant cell lines.
Investigating Potential Resistance Mechanisms (Q&A Format)
Q: Could the STAT3 protein itself be altered in the resistant cells?
A: Yes, this is a plausible mechanism.
-
Hypothesis 1: Overexpression of STAT3. Cells might compensate for the inhibitor by increasing the total amount of STAT3 protein, thereby requiring a higher concentration of this compound to achieve the same level of inhibition.
-
Suggested Experiment: Perform a Western blot to compare the total STAT3 protein levels between the parental (sensitive) and the resistant cell lines. Use a loading control (e.g., GAPDH, Actin) for normalization.[11]
-
-
Hypothesis 2: Mutation in the STAT3 DNA-binding domain. A mutation in the DBD where this compound binds could reduce the drug's affinity, rendering it less effective.
-
Suggested Experiment: Extract genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cell lines. Sequence the STAT3 gene, paying close attention to the region encoding the DNA-binding domain, to identify any potential mutations.
-
Q: Have the resistant cells activated an alternative or "bypass" signaling pathway?
A: Yes. Cancer cells can develop resistance by activating parallel signaling pathways that promote survival and proliferation, making them less dependent on the STAT3 pathway.[10][12]
-
Hypothesis: Upregulation of pro-survival pathways like PI3K/Akt or MAPK/ERK. Activation of these pathways can promote the expression of survival genes, compensating for the inhibition of STAT3's transcriptional activity.
-
Suggested Experiment: Use Western blotting to probe for the activation status (i.e., phosphorylation levels) of key proteins in these pathways, such as p-Akt and p-ERK, in resistant versus parental cells. Compare the results in both basal conditions and after treatment with this compound.
-
Q: Could the cells be actively removing this compound?
A: Yes. A common mechanism of drug resistance is the upregulation of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of the therapeutic agent.
-
Hypothesis: Increased expression or activity of drug efflux pumps.
-
Suggested Experiment: Treat the resistant cells with this compound in combination with known inhibitors of common ABC transporters (e.g., verapamil for P-glycoprotein). If co-treatment restores sensitivity to this compound, it suggests the involvement of efflux pumps. This can be quantified using a cell viability assay (e.g., MTT).
-
Quantitative Data Summary
While specific IC50 values for this compound are highly dependent on the cell line and experimental conditions, published data for its predecessor, inS3-54, can provide a reference point.
| Cell Line | Cancer Type | inS3-54 IC50 (µM) | Notes |
| A549 | Lung Cancer | 3.2 - 5.4 | Sensitive due to constitutively active STAT3.[13] |
| H1299 | Lung Cancer | 3.2 - 5.4 | Sensitive due to constitutively active STAT3.[13] |
| MDA-MB-231 | Breast Cancer | 3.2 - 5.4 | Sensitive due to constitutively active STAT3.[13] |
| MDA-MB-468 | Breast Cancer | 3.2 - 5.4 | Sensitive due to constitutively active STAT3.[13] |
| IMR90 | Non-cancer Lung | 10 - 12 | Less sensitive compared to cancer cell lines.[13] |
| MCF10A1 | Non-cancer Breast | 10 - 12 | Less sensitive compared to cancer cell lines.[13] |
Note: this compound was developed as an optimized lead compound with improved specificity and pharmacological properties compared to inS3-54.[3][5][6] Therefore, IC50 values may differ.
Detailed Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for developing acquired resistance in a cancer cell line through continuous exposure to the drug.[2][14][15][16]
-
Initial IC50 Determination: First, determine the baseline IC50 of this compound for your parental cell line using the MTT Assay Protocol (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in their standard medium supplemented with this compound at a concentration equal to their IC50.
-
Monitoring and Passaging: Monitor the cells for growth. Initially, a large percentage of cells may die. When the surviving cells reach 70-80% confluency, passage them and maintain the same drug concentration.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.[16]
-
Repeat and Confirm: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.[2][17]
-
Validation of Resistance: Periodically (e.g., every 4-6 weeks), perform an MTT assay on the drug-adapted cells alongside the parental cells to quantify the fold-change in the IC50 value. A significantly increased IC50 confirms the resistant phenotype.[14]
-
Cryopreservation: It is crucial to cryopreserve stocks of the resistant cells at various stages of development.[2]
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to determine the IC50 value of a compound by measuring the metabolic activity of cells.[1][18][19][20]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle control" (e.g., DMSO) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently on a plate shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Western Blot for STAT3 and Phospho-STAT3
This protocol is used to detect the levels of total and phosphorylated STAT3.[4][11][21][22]
-
Cell Lysis: Grow parental and resistant cells to ~80% confluency. Treat with this compound if desired. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][11]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing and Secondary Antibody: Wash the membrane several times with TBST. Then, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total STAT3, the membrane can be stripped of the first set of antibodies and then re-probed with a primary antibody against total STAT3, followed by the secondary antibody and detection steps. This allows for the direct comparison of phosphorylated and total protein levels in the same sample.[11] A loading control like GAPDH or Actin should also be probed to ensure equal protein loading.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jebms.org [jebms.org]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of inS3-54A18 for STAT3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STAT3 inhibitor inS3-54A18 with other alternatives, focusing on its specificity and performance based on available experimental data. The information is intended to assist researchers in making informed decisions for their studies.
Introduction to STAT3 Inhibition and the Importance of Specificity
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime therapeutic target. Small molecule inhibitors targeting STAT3 have emerged as promising anti-cancer agents. However, the high degree of homology among the seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) presents a significant challenge in developing specific inhibitors. Off-target inhibition can lead to unintended side effects and confound experimental results. Therefore, rigorous validation of inhibitor specificity is paramount.
This compound is a potent STAT3 inhibitor that was developed through optimization of its predecessor, inS3-54, to enhance its specificity.[1][2] It targets the DNA-binding domain (DBD) of STAT3, thereby preventing its transcriptional activity.[1][2] This guide compares the specificity of this compound with other commonly used STAT3 inhibitors, Stattic and C188-9.
Comparative Specificity of STAT3 Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity and specificity of this compound and its alternatives. The data is presented as half-maximal inhibitory concentrations (IC50), dissociation constants (Kd), or inhibitory constants (Ki), where available.
| Inhibitor | Target Domain | STAT3 | STAT1 | Other STATs | Assay Type | Reference |
| This compound | DNA-Binding Domain | IC50: ~126 µM | Selective over STAT1 | Data not available | Fluorescence Polarization | [3] |
| Stattic | SH2 Domain | IC50: 5.1 µM | Highly selective over STAT1 | Data not available | Cell-free | [4][5] |
| IC50: 2.3-3.5 µM | Cell-based | [6] | ||||
| C188-9 | SH2 Domain | Kd: 4.7 nM | May inhibit STAT1 | Data not available | Microscale Thermophoresis | [7] |
| IC50: 4-7 µM | Cell-based (AML cells) | [8][9] | ||||
| Ki: 136 nM | Binding Assay | [10] |
Note: A comprehensive selectivity panel with IC50 or Ki values for all STAT family members for these inhibitors is not consistently available in the public domain. The provided data is based on individual studies and may not be directly comparable due to different assay conditions.
Experimental Validation of Specificity
Several key experiments are crucial for validating the specificity of a STAT3 inhibitor. Below are detailed protocols for two common assays.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if an inhibitor can prevent the binding of STAT3 to its consensus DNA sequence.
Principle: This assay is based on the principle that a protein-DNA complex migrates more slowly than the free DNA probe through a non-denaturing polyacrylamide gel.
Protocol:
-
Nuclear Extract Preparation:
-
Culture cells of interest and treat with the inhibitor at various concentrations for a specified time.
-
Include appropriate positive (e.g., IL-6 stimulation) and negative controls.
-
Harvest the cells and isolate nuclear extracts using a commercial kit or a standard laboratory protocol.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the STAT3 consensus binding site (e.g., 5'-GATCCTTCTGGGAATTCCTAGATC-3').
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract (containing activated STAT3), the labeled probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.
-
For inhibitor-treated samples, the inhibitor is already present in the nuclear extract.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
-
Data Analysis:
-
A decrease in the intensity of the shifted band (STAT3-DNA complex) in the presence of the inhibitor indicates inhibition of DNA binding.
-
STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the transcriptional activity of STAT3 in a cellular context and assess the effect of an inhibitor.
Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with STAT3 response elements. When STAT3 is active, it binds to these elements and drives luciferase expression, which can be quantified by measuring light emission.
Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HeLa) in a multi-well plate.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Inhibitor Treatment and Stimulation:
-
After transfection, treat the cells with various concentrations of the STAT3 inhibitor for a predetermined time.
-
Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3-dependent transcription. Include an unstimulated control.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
A dose-dependent decrease in the normalized luciferase activity in the inhibitor-treated, stimulated cells compared to the stimulated control indicates inhibition of STAT3 transcriptional activity.
-
To assess specificity, parallel assays can be performed with reporter constructs for other STAT family members.
-
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Canonical STAT3 signaling pathway and points of inhibition.
Caption: Workflow for validating the specificity of a STAT3 inhibitor.
Caption: Logical relationship for comparing STAT3 inhibitors.
Conclusion
Validating the specificity of STAT3 inhibitors is a critical step in their development and application in research and therapeutics. This compound represents a targeted approach by inhibiting the DNA-binding domain of STAT3 and has been shown to be selective over STAT1.[1][2] However, a comprehensive analysis of its activity against the entire STAT family is needed for a complete specificity profile. When selecting a STAT3 inhibitor, researchers should consider the target domain, the available specificity data, and the experimental context. The use of multiple orthogonal assays, as outlined in this guide, is essential for robust validation and confident interpretation of experimental outcomes.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. apexbt.com [apexbt.com]
- 7. tvarditherapeutics.com [tvarditherapeutics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
A Comparative Analysis of STAT3 Inhibitors: inS3-54A18 vs. inS3-54
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), inS3-54 and its derivative, inS3-54A18. Both compounds target the DNA-binding domain (DBD) of STAT3, a critical transcription factor implicated in cancer cell proliferation, survival, and metastasis. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
inS3-54 was identified as a novel STAT3 inhibitor that targets its DNA-binding domain.[1] Subsequent research led to the development of this compound, an optimized analog designed to improve upon the specificity and pharmacological properties of the parent compound.[2][3] While both molecules effectively inhibit STAT3-mediated gene expression, this compound is presented as a lead compound with enhanced characteristics, although it exhibits a higher IC50 in some in vitro assays.[2][4] inS3-54 has been noted to have off-target effects, a key consideration for its therapeutic potential.[2][3]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and inS3-54. It is important to note that IC50 values can vary significantly depending on the assay methodology and experimental conditions.
| Parameter | This compound | inS3-54 | Assay Type | Reference |
| IC50 | 126 ± 39.7 µM | 21.3 ± 6.9 µM | Fluorescence Polarization (FP) Assay | [4] |
| IC50 | ~165 µM | ~26 µM | Protein Electrophoretic Mobility Shift Assay (PEMSA) | [4] |
| IC50 | ~11 µM | ~14 µM | STAT3-Dependent Luciferase Reporter Assay | [4] |
| IC50 (Cell Viability) | Not explicitly stated | 3.2–5.4 µM (cancer cells) vs. 10–12 µM (non-cancer cells) | Cytotoxicity Assay |
Mechanism of Action and Signaling Pathway
Both this compound and inS3-54 are small-molecule inhibitors that target the DNA-binding domain of STAT3.[1][2] This mechanism prevents the STAT3 dimer from binding to the promoter regions of its target genes, thereby inhibiting the transcription of proteins involved in cell proliferation, survival, and angiogenesis.[1][5] Unlike inhibitors that target the SH2 domain, these compounds do not prevent the activation and dimerization of STAT3.[1]
Below is a diagram illustrating the canonical STAT3 signaling pathway and the point of inhibition for this compound and inS3-54.
STAT3 Signaling Pathway and Inhibition by inS3-54/inS3-54A18
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Fluorescence Polarization (FP) Assay
This assay is used to measure the inhibition of STAT3 binding to a fluorescently labeled DNA probe in a high-throughput format.
Objective: To determine the IC50 values of compounds that inhibit the interaction between the STAT3 DNA-binding domain and its consensus DNA sequence.
Protocol:
-
A soluble STAT3 protein construct (e.g., STAT3¹²⁷⁻⁶⁸⁸) and a fluorescently labeled (e.g., Bodipy) DNA conjugate are used.
-
The assay is conducted in 96-well black microtiter plates.
-
The final reaction mixture contains FP buffer (e.g., 5% glycerol, 20 mM Tris pH 8.5, 1 mM EDTA, 0.01 mg/ml bovine serum albumin, 4% DMSO), purified STAT3 protein, the fluorescent DNA probe, and varying concentrations of the inhibitor.
-
Plates are incubated at room temperature with gentle agitation, followed by further incubation at 4°C to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader. The degree of polarization is inversely proportional to the amount of fluorescent probe displaced by the inhibitor.
-
IC50 values are calculated from the dose-response curves.
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3 in response to stimulation and inhibition.
Objective: To quantify the effect of inhibitors on STAT3-mediated gene expression in a cellular context.
Protocol:
-
HEK293 cells are seeded in 96-well plates.
-
Cells are transfected with a STAT3 luciferase reporter vector, which contains a firefly luciferase gene under the control of STAT3-responsive elements, and a constitutively expressing Renilla luciferase vector as a transfection control.
-
Following transfection, cells are treated with the test inhibitor at various concentrations.
-
Cells are then stimulated with a STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-mediated transcription.
-
After incubation, cell lysates are prepared, and a dual-luciferase assay is performed.
-
Firefly and Renilla luciferase activities are measured using a luminometer. The ratio of firefly to Renilla luminescence is calculated to normalize for transfection efficiency.
-
Inhibitor efficacy is determined by the reduction in normalized luciferase activity compared to untreated, stimulated cells.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine if a specific protein (in this case, STAT3) is bound to a specific DNA sequence in vivo.
Objective: To confirm that the inhibitors block the binding of STAT3 to the promoter regions of its target genes within the cell.
Protocol:
-
Cells are treated with the inhibitor or a vehicle control.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
An antibody specific to STAT3 is used to immunoprecipitate the STAT3-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed on the purified DNA using primers specific for the promoter regions of known STAT3 target genes (e.g., Cyclin D1, Twist).
-
A reduction in the amount of promoter DNA pulled down in the inhibitor-treated samples compared to the control indicates that the inhibitor has blocked STAT3 binding to the DNA.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the preclinical evaluation of STAT3 inhibitors like this compound and inS3-54.
Preclinical Evaluation Workflow for STAT3 Inhibitors
Conclusion
The development of this compound from inS3-54 represents a rational approach to lead optimization in drug discovery. While inS3-54 demonstrated the feasibility of targeting the STAT3 DBD, its off-target effects necessitated further refinement.[2][3] this compound emerged as a compound with improved specificity and pharmacological properties, making it a more promising candidate for further preclinical and clinical development.[2][3] However, the higher IC50 of this compound in some direct binding assays suggests a more complex structure-activity relationship that warrants further investigation.[4] This comparative guide highlights the importance of a multi-faceted experimental approach in characterizing and differentiating related small-molecule inhibitors. Researchers are encouraged to consider the specific experimental context when interpreting the performance data of these compounds.
References
comparing inS3-54A18 with STAT3 SH2 domain inhibitors
A Comparative Guide to STAT3 Inhibition: inS3-54A18 vs. SH2 Domain Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell growth, proliferation, and survival.[1][2][3] Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4][5][6] This guide provides a detailed comparison of two major classes of STAT3 inhibitors: this compound, which targets the DNA-binding domain (DBD), and the more traditional inhibitors that target the SH2 domain.
The STAT3 Signaling Pathway
STAT3 is a cytoplasmic transcription factor that, upon activation by cytokines and growth factors like Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), translocates to the nucleus to regulate gene expression.[2][3][7] The canonical activation pathway involves the phosphorylation of a critical tyrosine residue (Tyr705) by Janus kinases (JAKs).[7] This phosphorylation event allows STAT3 monomers to dimerize via their SH2 domains, translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in tumorigenesis.[1][2][4]
Mechanism of Inhibition: A Tale of Two Domains
The strategy to inhibit STAT3's function largely depends on which domain of the protein is targeted.
This compound: Targeting the DNA-Binding Domain (DBD)
This compound represents a newer class of STAT3 inhibitors that directly target the DNA-binding domain.[5][6] This approach was historically considered challenging due to the perceived "undruggable" nature of transcription factor DBDs.[5][6]
-
Action: this compound binds directly to the DBD of STAT3.[5][6]
-
Outcome: This binding event physically prevents the STAT3 dimer from attaching to its target DNA sequences in the nucleus.[5][6] Consequently, it inhibits the transcription of downstream target genes without affecting the upstream activation steps like phosphorylation or dimerization.[8]
STAT3 SH2 Domain Inhibitors
The SH2 domain is essential for the dimerization of phosphorylated STAT3 monomers, a prerequisite for nuclear translocation and activity.[1][9] This has made the SH2 domain the most common target for small-molecule inhibitor development.[9][10][11]
-
Action: These inhibitors are designed to fit into a binding pocket within the SH2 domain.[11][12]
-
Outcome: By occupying this site, they competitively block the interaction between two phosphorylated STAT3 monomers, thus preventing dimerization.[10][12] This effectively halts the signaling cascade before the active complex can move to the nucleus.
Performance Data Comparison
The following table summarizes key performance metrics for this compound and several representative STAT3 SH2 domain inhibitors. It is important to note that IC50 values can vary significantly based on the assay type and experimental conditions.
| Inhibitor | Target Domain | Assay Type | IC50 Value | Reference |
| This compound | DNA-Binding | Fluorescence Polarization (FP) Assay | 126 ± 39.7 µM | [13] |
| Protein Electrophoretic Mobility Shift Assay (PEMSA) | ~165 µM | [14] | ||
| STAT3-dependent Luciferase Reporter | ~11 µM | [13] | ||
| S3I-201 | SH2 | Cell-free Assay | 86 ± 33 µM | [15] |
| Stattic | SH2 | Inhibits STAT3 phosphorylation | - | [16] |
| Cryptotanshinone | SH2 | Cell-free Assay | 4.6 µM | [15] |
| OPB-31121 | SH2 | Clinically investigated | - | [10][15] |
| TTI-101 | SH2 | Clinically investigated | - | [11] |
Note: Direct comparison of IC50 values should be done with caution due to the different assays and conditions used in the original studies.
Experimental Protocols
The evaluation of these inhibitors relies on a variety of biochemical and cell-based assays.
1. Fluorescence Polarization (FP) Assay
This is a common high-throughput screening method to study binding events in solution.
-
Principle: A fluorescently labeled probe (e.g., a DNA oligonucleotide for DBD inhibitors or a phosphopeptide for SH2 inhibitors) is used. When the small, rapidly tumbling probe is unbound, it emits depolarized light. When bound by the larger STAT3 protein, its tumbling slows, and it emits polarized light. An inhibitor will compete with the probe for binding to STAT3, resulting in a decrease in polarization.
-
Methodology:
-
A constant concentration of recombinant STAT3 protein and the fluorescent probe are incubated in a multi-well plate.
-
Increasing concentrations of the test inhibitor (e.g., this compound or an SH2 inhibitor) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader.
-
Data is plotted as polarization vs. inhibitor concentration to determine the IC50 value.[17]
-
2. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions.
-
Principle: This technique is based on the observation that protein-DNA complexes migrate more slowly than free DNA fragments in a non-denaturing polyacrylamide gel.
-
Methodology:
-
A labeled DNA probe containing the STAT3 binding site is incubated with purified STAT3 protein.
-
In competitive assays, the test inhibitor (like this compound) is added to the incubation mixture.
-
The samples are run on a polyacrylamide gel.
-
The gel is visualized (e.g., by autoradiography). A "shift" in the band for the DNA probe indicates protein binding. An effective DBD inhibitor will reduce or eliminate this shift.
-
3. Cell-Based Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 inside living cells.
-
Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter with STAT3 binding sites. When STAT3 is active, it binds to the promoter and drives the expression of luciferase.
-
Methodology:
-
Cells containing the STAT3 reporter construct are seeded in a multi-well plate.
-
The cells are treated with various concentrations of the inhibitor.
-
STAT3 signaling is stimulated (e.g., with IL-6).
-
After a set time, the cells are lysed, and a substrate for luciferase is added.
-
The resulting luminescence, which is proportional to STAT3 transcriptional activity, is measured.
-
Summary and Outlook
Both DBD and SH2 domain inhibitors offer viable strategies for targeting STAT3, but they come with distinct profiles.
-
This compound (DBD Inhibitor): This compound represents a novel approach by targeting a domain previously thought to be undruggable.[5][6] It acts downstream, inhibiting STAT3's final function—gene transcription—without altering its activation state.[8] In preclinical models, this compound has shown the ability to inhibit tumor growth and metastasis in vivo, demonstrating good pharmacological properties.[5][6][8] This strategy may offer a high degree of specificity as it targets the unique DNA-binding interface.
-
SH2 Domain Inhibitors: This is a more established approach, with numerous compounds developed.[10][15] These inhibitors act upstream by preventing the dimerization required for STAT3 activation. However, achieving selectivity can be challenging due to the structural similarity among the SH2 domains of different STAT family members (e.g., STAT1, STAT5).[10][11] Several SH2 inhibitors have entered clinical trials, but some have faced challenges with toxicity and poor pharmacokinetic properties.[10][15]
For researchers and drug developers, the choice of inhibitor depends on the specific research question or therapeutic goal. DBD inhibitors like this compound offer a promising new avenue, potentially avoiding the selectivity issues of SH2 inhibitors. Conversely, the wealth of research on SH2 inhibitors provides a more extensive foundation to build upon, despite the known challenges. The continued development of both classes of inhibitors is crucial for realizing the therapeutic potential of targeting the STAT3 pathway in cancer and other diseases.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 5. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. novacurabioai.com [novacurabioai.com]
- 12. scbt.com [scbt.com]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Comparative Efficacy of inS3-54A18, a Novel STAT3 Inhibitor, Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive analysis of the inhibitory concentration (IC50) of inS3-54A18, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), across various cancer cell lines. The data presented herein offers a comparative perspective on its efficacy against alternative STAT3 inhibitors, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a promising anti-cancer agent that targets the DNA-binding domain of STAT3, a transcription factor frequently activated in a wide array of human cancers.[1][2] By inhibiting STAT3, this compound disrupts the expression of downstream target genes crucial for tumor cell proliferation, survival, and metastasis.[3] This guide focuses on the cytotoxic effects of this compound, quantified by its IC50 values, in comparison to other known STAT3 inhibitors.
Data Presentation: IC50 Values of STAT3 Inhibitors
The following tables summarize the available IC50 values for this compound and a related precursor compound, inS3-54, as well as a well-documented alternative STAT3 inhibitor, S3I-201. This comparative data highlights the differential sensitivity of various cancer cell lines to these therapeutic agents.
Table 1: IC50 Values of this compound and inS3-54 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| This compound | - | - | ~11 | STAT3-dependent luciferase reporter |
| inS3-54 | A549 | Lung Cancer | 3.2 - 5.4 | Cytotoxicity Assay |
| inS3-54 | H1299 | Lung Cancer | 3.2 - 5.4 | Cytotoxicity Assay |
| inS3-54 | MDA-MB-231 | Breast Cancer | 3.2 - 5.4 | Cytotoxicity Assay |
| inS3-54 | MDA-MB-468 | Breast Cancer | 3.2 - 5.4 | Cytotoxicity Assay |
Note: Data for inS3-54 is included as a reference for the activity of a closely related precursor molecule.[4]
Table 2: IC50 Values of S3I-201 (Alternative STAT3 Inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 100 |
| MDA-MB-435 | Breast Cancer | 100 |
| MDA-MB-453 | Breast Cancer | 100 |
| U87 | Glioblastoma | 55.1 |
| U373 | Glioblastoma | 52.5 |
| HPAC | Pancreatic Cancer | >100 |
Source: Selleck Chemicals product information based on published research.[5]
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potency. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.
MTT Assay Protocol for IC50 Determination
-
Cell Seeding:
-
Cancer cells are harvested from culture and counted.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compound are prepared in cell culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is removed and replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treated wells.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the solvent-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
To further elucidate the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Confirming Cellular Target Engagement of inS3-54A18: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in validating its mechanism of action. This guide provides a comparative overview of established methods to confirm the cellular target engagement of inS3-54A18, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).
This compound exerts its effect by directly binding to the DNA-binding domain (DBD) of STAT3, thereby inhibiting its transcriptional activity.[1][2] This guide compares this compound with other STAT3 inhibitors, details experimental protocols for confirming target engagement, and provides visual workflows to aid in experimental design.
Comparison of this compound with Alternative STAT3 Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized STAT3 inhibitors that target different domains of the protein. This comparison provides context for its potency and specificity.
| Inhibitor | Target Domain | Mechanism of Action | Reported IC50 | Cell Line Examples |
| This compound | DNA-Binding Domain (DBD) | Prevents STAT3 from binding to DNA, inhibiting transcription of target genes.[1][2] | ~11 µM (luciferase reporter assay)[3] | A549 (Lung Carcinoma), MDA-MB-231 (Breast Cancer)[2][4] |
| Niclosamide | DNA-Binding Domain (DBD) (and others) | Inhibits STAT3 activation and transcriptional function.[5][6][7] | ~0.25 µM (luciferase reporter assay), 0.1-0.7 µM (proliferation)[5] | Du145 (Prostate Cancer), HeLa (Cervical Cancer), A549 (Lung Carcinoma)[5] |
| Stattic | SH2 Domain | Prevents STAT3 dimerization and subsequent nuclear translocation.[8][9][10] | 5.1 µM (in vitro binding assay)[9][10] | MDA-MB-231, MDA-MB-435S (Breast Cancer)[8] |
Experimental Protocols for Confirming Target Engagement
Several robust methods can be employed to confirm the direct interaction of this compound with STAT3 within a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[11][12]
Principle: The binding of a ligand, such as this compound, to its target protein, STAT3, often increases the protein's resistance to heat-induced denaturation. This thermal stabilization can be detected by quantifying the amount of soluble STAT3 remaining at different temperatures.
Detailed Protocol (Western Blot Detection):
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentration across all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for STAT3. Following incubation with a secondary antibody, visualize the bands and quantify the band intensities.
-
Data Analysis: Plot the percentage of soluble STAT3 relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
Caption: CETSA Experimental Workflow.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a technique used to identify protein-protein interactions and can be adapted to confirm target engagement by observing the specific pulldown of the target protein by a ligand-conjugated matrix or a specific antibody.[13]
Principle: An antibody specific to STAT3 is used to immunoprecipitate it from cell lysates treated with this compound or a vehicle. The immunoprecipitated proteins are then identified by mass spectrometry. A successful pulldown of STAT3 confirms the presence and accessibility of the target. Competitive binding experiments, where the cells are pre-incubated with this compound before adding a tagged version of the inhibitor, can more directly show target engagement.
Detailed Protocol:
-
Cell Culture and Lysis: Grow cells and treat with this compound or vehicle. Lyse the cells in a gentle lysis buffer (e.g., containing non-ionic detergents) supplemented with protease and phosphatase inhibitors to maintain protein integrity and interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-STAT3 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-STAT3 complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS/MS spectra using a protein database search algorithm. The identification of STAT3 peptides in the sample confirms its presence in the immunoprecipitate. Comparing the spectral counts or intensity of STAT3 peptides between the this compound-treated and control samples can provide insights into how the inhibitor might affect STAT3's interaction with other proteins.
Fluorescence Polarization (FP) Assay
The FP assay is a powerful in vitro technique to study the binding of a small molecule to a protein in a homogeneous format.[14][15]
Principle: This method relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled DNA probe corresponding to the STAT3 binding site will tumble rapidly in solution, resulting in low fluorescence polarization. When the much larger STAT3 protein binds to this probe, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor like this compound that binds to the STAT3 DBD will compete with the fluorescent probe, preventing the increase in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Purify recombinant STAT3 protein (full-length or the DNA-binding domain).
-
Synthesize a fluorescently labeled (e.g., with fluorescein or a Bodipy dye) double-stranded DNA oligonucleotide containing the STAT3 consensus binding site.
-
-
Assay Setup: In a microplate, combine the purified STAT3 protein and the fluorescently labeled DNA probe at concentrations optimized to give a stable and significant polarization signal.
-
Inhibitor Addition: Add varying concentrations of this compound or a control compound to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration. The data can be fitted to a suitable binding model to determine the IC50 value of this compound, which represents the concentration of the inhibitor required to displace 50% of the bound fluorescent probe.
STAT3 Signaling Pathway
Understanding the STAT3 signaling pathway is crucial for interpreting the downstream effects of this compound target engagement.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stattic | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Battle: InS3-54A18 Versus Other STAT3 DNA-Binding Domain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the STAT3 DNA-Binding Domain (DBD) inhibitor inS3-54A18 with its predecessor, inS3-54, and another notable STAT3 inhibitor, Niclosamide. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion.[1][2] While many inhibitors have been developed to target the SH2 domain of STAT3, preventing its dimerization, targeting the DNA-Binding Domain (DBD) has emerged as a promising alternative strategy. This approach aims to directly block the transcriptional activity of STAT3, irrespective of its phosphorylation status.[2]
This guide focuses on this compound, a small molecule inhibitor designed to target the DBD of STAT3.[1] It is an optimized lead compound derived from its predecessor, inS3-54, with improved specificity and pharmacological properties.[1][3] We will compare its performance against inS3-54 and Niclosamide, an FDA-approved anthelmintic drug later identified as a STAT3 inhibitor.[4][5]
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound, inS3-54, and Niclosamide, focusing on their inhibitory concentrations (IC50) and binding affinities from various assays. It is important to note that IC50 values can vary between different experimental setups and cell lines.
| Parameter | This compound | inS3-54 | Niclosamide | Reference |
| STAT3 DNA-Binding Inhibition (IC50) | ||||
| Fluorescence Polarization (FP) Assay | 126 ± 39.7 µM | 21.3 ± 6.9 µM | 219 ± 43.4 µM | [6] |
| Electrophoretic Mobility Shift Assay (EMSA) | ~165 µM | ~20 µM, ~26 µM | Not explicitly for DBD | [6][7] |
| STAT3-dependent Reporter Assay (IC50) | ~11 µM | ~14 µM, 13.8 ± 0.4 µM | ~0.2 µM | [6][8] |
| Cell Viability / Cytotoxicity (IC50) | Not specified | 3.2–5.4 µM (cancer cells) 10–12 µM (non-cancer cells) | 0.4 - 8.1 µM (colon cancer cells) | [7][9][10] |
| Binding Affinity (Kd) | Not specified | Not specified | 281 ± 55 µM (MST) | [2] |
Note: The IC50 values for Niclosamide in STAT3 inhibition can vary significantly depending on the assay, with some studies indicating it inhibits STAT3 phosphorylation and nuclear translocation rather than directly binding to the DBD.[4][10][11][12]
Mechanism of Action and Specificity
This compound and its precursor, inS3-54, were developed through an in silico approach specifically targeting the DBD of STAT3.[1][3] Biochemical analyses have shown that inS3-54 selectively inhibits STAT3 binding to DNA without affecting the activation and dimerization of STAT3.[3] In contrast, Niclosamide has been reported to have a more pleiotropic mechanism, inhibiting STAT3 phosphorylation at Tyr705, which is crucial for its activation and nuclear translocation, and also impacting other signaling pathways like Wnt/β-catenin, mTOR, and NF-κB.[5][11][12]
A key improvement of this compound over inS3-54 is its increased specificity.[1] While inS3-54 showed selectivity for STAT3 over STAT1, it was found to have off-target effects.[1][3] The extensive structure-activity relationship studies leading to this compound aimed to mitigate these off-target activities.[1]
In Vitro and In Vivo Efficacy
This compound has demonstrated effective inhibition of lung xenograft tumor growth and metastasis in vivo with little adverse effect on the animals.[1][3] It is also completely soluble in an oral formulation, highlighting its potential for clinical development.[1][3]
inS3-54 has been shown to preferentially suppress the proliferation of cancer cells over non-cancer cells and inhibit the migration and invasion of malignant cells.[8] It induces apoptosis in cancer cells in a dose-dependent manner.[9]
Niclosamide has demonstrated anti-cancer activity in various cancer types, including lung and colon cancer.[4][10] It can reverse radioresistance in lung cancer and synergizes with other targeted therapies like erlotinib in colon cancer.[4][10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for STAT3-DNA Binding
This assay measures the disruption of the interaction between a fluorescently labeled DNA probe and the STAT3 protein by a competing inhibitor.
-
Reagents and Materials:
-
Purified recombinant STAT3 protein (core fragment).
-
Fluorescently labeled (e.g., with 5-FAM) double-stranded DNA oligonucleotide containing the STAT3 consensus binding site.
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol).
-
Test compounds (this compound, inS3-54, Niclosamide) dissolved in DMSO.
-
384-well black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A reaction mixture is prepared containing the fluorescently labeled DNA probe at a fixed concentration (e.g., 5 nM) and purified STAT3 protein (e.g., 100 nM) in the assay buffer.
-
The test compounds are serially diluted and added to the wells of the 384-well plate.
-
The STAT3 protein and DNA probe mixture is added to the wells containing the test compounds.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The data is analyzed by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of STAT3.
-
Reagents and Materials:
-
A human cell line (e.g., HEK293T or a cancer cell line with low endogenous STAT3 activity).
-
A luciferase reporter plasmid containing multiple copies of a STAT3-specific DNA binding site upstream of a minimal promoter driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
STAT3 activator (e.g., Interleukin-6, IL-6).
-
Test compounds.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are co-transfected with the STAT3-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, the medium is replaced with fresh medium containing the test compounds at various concentrations.
-
After a pre-incubation period with the inhibitors (e.g., 1 hour), cells are stimulated with a STAT3 activator like IL-6 (e.g., 20 ng/mL) for a further 6-24 hours.
-
The cells are then lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay kit.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The percentage of inhibition of STAT3 transcriptional activity is calculated relative to the stimulated control, and IC50 values are determined.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions.
-
Reagents and Materials:
-
Nuclear extracts from cells treated with or without the inhibitor.
-
A double-stranded DNA probe containing the STAT3 binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Loading buffer.
-
Native polyacrylamide gel.
-
Electrophoresis apparatus.
-
Phosphorimager or chemiluminescence detection system.
-
-
Procedure:
-
Nuclear extracts are prepared from cells that have been treated with the test compounds.
-
The binding reaction is set up by incubating the nuclear extract (containing STAT3) with the labeled DNA probe in the presence of poly(dI-dC) and binding buffer.
-
For competition assays, an excess of unlabeled ("cold") probe is added to confirm the specificity of the binding.
-
The reactions are incubated at room temperature for 20-30 minutes.
-
Loading buffer is added, and the samples are loaded onto a native polyacrylamide gel.
-
Electrophoresis is carried out at a low voltage in a cold room to prevent the dissociation of the protein-DNA complexes.
-
The gel is dried and exposed to a phosphor screen or film to visualize the radioactive signal, or processed for chemiluminescent detection.
-
The inhibition of STAT3-DNA binding is quantified by measuring the decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.
-
Conclusion
In the landscape of STAT3 DBD inhibitors, this compound represents a significant advancement due to its targeted design, improved specificity, and promising in vivo efficacy with oral availability.[1][3] While its predecessor, inS3-54, laid the groundwork for targeting the STAT3 DBD, its off-target effects were a limitation.[1][3] Niclosamide, although a potent STAT3 signaling inhibitor, exhibits a broader mechanism of action that extends beyond direct DBD inhibition, which could be beneficial in some contexts but may also lead to more widespread cellular effects.[5][12]
For researchers focused on the direct and specific inhibition of STAT3 transcriptional activity via its DNA-binding domain, this compound appears to be a more refined tool compared to inS3-54 and Niclosamide. The inconsistencies in reported IC50 values across different assays underscore the importance of utilizing multiple orthogonal methods for inhibitor characterization. The detailed protocols provided herein offer a starting point for the rigorous evaluation of these and other novel DBD inhibitors. The continued development and characterization of specific DBD inhibitors like this compound hold great promise for advancing targeted cancer therapy.
References
- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
Validating the Downstream Effects of inS3-54A18 on STAT3 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of numerous oncogenic signaling pathways, making it a prime target for cancer therapy. Its constitutive activation promotes tumor cell proliferation, survival, invasion, and angiogenesis by regulating the expression of a wide array of downstream target genes. This guide provides a comparative analysis of inS3-54A18, a novel small-molecule inhibitor of STAT3, and its effects on key STAT3 downstream targets. We present a side-by-side comparison with other known STAT3 inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation of this promising therapeutic agent.
Mechanism of Action: Targeting the DNA-Binding Domain of STAT3
This compound is an optimized derivative of its parent compound, inS3-54, designed for increased specificity and improved pharmacological properties.[1][2] Unlike many other STAT3 inhibitors that target the SH2 domain to prevent dimerization, this compound directly binds to the DNA-binding domain (DBD) of STAT3.[1][2] This unique mechanism of action prevents STAT3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription, regardless of STAT3's phosphorylation status.[2] This offers a potential advantage in overcoming resistance mechanisms that may arise from upstream mutations.
Comparative Analysis of STAT3 Inhibitors
To objectively evaluate the efficacy of this compound, we compare its performance with two other well-characterized STAT3 inhibitors: Niclosamide and Stattic. Niclosamide, an FDA-approved anthelmintic drug, has been repurposed as a STAT3 inhibitor that also targets the STAT3 DBD. Stattic, on the other hand, is a non-peptidic small molecule that selectively inhibits the STAT3 SH2 domain, preventing its activation and dimerization.[3]
Inhibition of STAT3-DNA Binding
A fluorescence polarization assay was utilized to measure the ability of these inhibitors to disrupt the interaction between STAT3 and its DNA consensus sequence. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (μM) for STAT3:DNA Binding Inhibition | Reference |
| This compound | 126 ± 39.7 | [4] |
| Niclosamide | 219 ± 43.4 | [4] |
These results suggest that this compound is more potent than Niclosamide in directly inhibiting the binding of STAT3 to DNA in this in vitro assay.
Downstream Target Gene Expression
The primary validation of a STAT3 inhibitor lies in its ability to modulate the expression of its downstream target genes. Key targets involved in cell cycle progression, apoptosis, and metastasis include Cyclin D1, Survivin, Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).
While direct comparative studies of this compound with Niclosamide and Stattic on all these targets in a single experimental setup are limited, we have compiled available data to provide a qualitative and, where possible, quantitative comparison.
The parent compound of this compound, inS3-54 , has been shown to decrease the protein expression of Cyclin D1, Survivin, VEGF, MMP-2, and MMP-9 in A549 and MDA-MB-231 cancer cell lines.[5] It was also demonstrated that inS3-54 dramatically decreased the binding of STAT3 to the promoters of Twist and Cyclin D1.[6] Given that This compound was developed for enhanced specificity and potency, it is expected to exhibit at least comparable, if not superior, inhibitory effects on these downstream targets.[1][2]
Niclosamide has been shown to repress the expression of β-catenin and its downstream effectors, including Cyclin D1 and Survivin, in U-87 MG glioblastoma cells.[7] In ovarian cancer cells, Niclosamide decreased the protein levels of Cyclin D1 and Survivin at concentrations as low as 1-2 μM.[8] Furthermore, Niclosamide has been observed to inhibit radiation-induced HIF-1α and VEGF expression in lung cancer cells.[5]
Stattic has been shown to inhibit the activation, dimerization, and nuclear translocation of STAT3, leading to increased apoptosis in STAT3-dependent breast cancer cell lines.[3] However, some studies suggest that Stattic can also exert effects on gene expression independently of its STAT3 inhibitory function, which should be a consideration in its experimental use.[9]
Experimental Protocols
To facilitate the validation of this compound and other STAT3 inhibitors, we provide detailed methodologies for key experiments.
Western Blot Analysis for STAT3 Downstream Targets
This protocol is designed to assess the protein levels of Cyclin D1, Survivin, VEGF, MMP-2, and MMP-9 in cancer cells following treatment with STAT3 inhibitors.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other STAT3 inhibitors for 24-48 hours. Include a vehicle-treated control group.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for Cyclin D1, Survivin, VEGF, MMP-2, MMP-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.
Chromatin Immunoprecipitation (ChIP)-qPCR for STAT3 Binding
This protocol allows for the quantification of STAT3 binding to the promoter regions of its target genes.
-
Cell Treatment and Cross-linking: Treat cancer cells with this compound or other inhibitors as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Immunoprecipitate the chromatin overnight at 4°C with an anti-STAT3 antibody or a control IgG.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of STAT3 target genes (e.g., Cyclin D1, Survivin). Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene mRNA Levels
This protocol measures the mRNA expression levels of STAT3 target genes.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for VEGF, MMP-2, and MMP-9. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
To visualize the key relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: STAT3 signaling pathway and points of inhibition.
Caption: Workflow for validating inhibitor effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Inhibitors) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
inS3-54A18: A Comparative Analysis of Cross-Reactivity with STAT Proteins
For Immediate Release
This guide provides a comparative analysis of the small molecule inhibitor inS3-54A18, focusing on its cross-reactivity with Signal Transducer and Activator of Transcription (STAT) proteins. Developed as a more specific successor to its parent compound, inS3-54, this compound is a potent inhibitor of STAT3 that targets its DNA-binding domain (DBD).[1][2] While inS3-54 demonstrated selectivity for STAT3 over STAT1, it was associated with off-target effects, prompting the development of this compound with improved specificity.[1][2]
This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the pertinent biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Quantitative Data Summary
| Compound | STAT3 IC50 (µM) | STAT1 IC50 (µM) | STAT2 IC50 (µM) | STAT4 IC50 (µM) | STAT5 IC50 (µM) | STAT6 IC50 (µM) |
| This compound | 126 ± 39.7[3] | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and how its cross-reactivity is assessed, the following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for determining inhibitor specificity.
Caption: The JAK-STAT signaling cascade.
References
A Comparative Review of the Efficacy of Preclinical STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous cancers.[1] Its involvement in cell proliferation, survival, and angiogenesis has made it a prime target for anticancer drug development. This guide provides a comparative overview of the efficacy of several preclinical STAT3 inhibitors, supported by experimental data and detailed methodologies for key assays.
The STAT3 Signaling Pathway and Points of Inhibition
The activation of STAT3 is a tightly regulated process. It is typically initiated by the binding of cytokines and growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent regulation of target gene expression. The signaling cascade can be inhibited at various points, as illustrated below.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for inS3-54A18
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the STAT3 Inhibitor inS3-54A18.
This document provides critical safety and logistical information for the proper management of this compound, a potent STAT3 inhibitor used in cancer research.[1][2][3] Given that a comprehensive Safety Data Sheet (SDS) is not publicly available, this guidance is based on information from suppliers and general laboratory safety protocols for handling potentially hazardous research chemicals.
Immediate Safety and Handling Precautions
Until a complete hazard assessment is available, this compound should be treated as a hazardous substance.[4] Standard laboratory personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to:
-
Safety goggles with side shields
-
Impervious gloves
-
A lab coat or other protective clothing
Handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[5] Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[4] After handling, wash hands and any exposed skin thoroughly.[4]
In the event of exposure:
-
Eyes: Immediately flush with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, compiled from various suppliers.
| Parameter | Value | Source(s) |
| Molecular Weight | 373.83 g/mol | [1][2][3] |
| Molecular Formula | C₂₃H₁₆ClNO₂ | [3][6] |
| CAS Number | 328998-53-4 | [3] |
| Physical Form | Solid powder | [3] |
| Solubility | DMSO: 75 mg/mL (200.62 mM)[2][6]Ethanol: 10 mg/mL (26.75 mM)[6]Acetonitrile: Soluble[4]Methanol: Soluble[4]Water: Insoluble[6] | [2][4][6] |
| Storage (Powder) | -20°C: 2 to 3 years[1][2][3] | [1][2][3] |
| Storage (in DMSO) | -80°C: 6 months to 1 year[1][2][3]-20°C: 1 month[1][2][3] | [1][2][3] |
Experimental Protocols: Stock Solution Preparation
To prepare a stock solution, dissolve the solid this compound in a solvent of choice, such as DMSO, to the desired concentration.[4] It is recommended to prepare and use solutions on the same day.[1] If advance preparation is necessary, store the stock solution in aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Proper Disposal Procedures
As a research chemical with potential hazards, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).
-
Solutions containing this compound.
-
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect in a labeled, leak-proof container designated for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
Sharps: Any contaminated sharps (needles, etc.) must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent if it is a liquid waste.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS office for guidance and to schedule a collection.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling inS3-54A18
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling the potent STAT3 inhibitor, inS3-54A18. As a compound with anti-cancer properties intended for research use only, meticulous adherence to safety protocols is paramount to ensure personnel safety and experimental integrity.[1][2][3]
Disclaimer: No official Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on general best practices for handling potent, biologically active small molecules and information from chemical suppliers. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.
I. Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, a comprehensive PPE strategy is crucial to minimize exposure.[4][5] This includes creating a barrier between the researcher and the chemical to prevent inhalation, skin contact, and ingestion.[4]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications & Use |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves tested for resistance to chemicals. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated, disposable or professionally laundered lab coat. Ensure it is fully buttoned. |
| Impermeable Gown | For procedures with a high risk of splashing, wear a disposable, solid-front, back-closing gown over the lab coat. | |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Splash Goggles | Required when there is a risk of splashes or aerosols. | |
| Face Protection | Face Shield | Use in conjunction with goggles during procedures that may generate splashes of liquid. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. |
| N95 Respirator | Consider for weighing the powdered form if a fume hood is not available, though this is not a preferred substitute. |
II. Operational Plan: Handling and Storage
Proper operational procedures are essential for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Chemical Properties and Storage:
| Property | Value | Source |
| Purity | 99.93% | MedChemExpress |
| Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | MedChemExpress |
| Solubility | 75 mg/mL in fresh DMSO (200.62 mM) | Selleck Chemicals |
Handling Workflow:
The following diagram outlines the standard procedure for preparing a stock solution of this compound.
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed hazardous waste container. Includes contaminated gloves, gowns, pipette tips, and weighing paper. |
| Liquid Waste | Labeled, sealed hazardous waste container. Includes unused solutions and contaminated solvents. |
| Sharps Waste | Puncture-resistant sharps container designated for chemically contaminated sharps. |
Never dispose of this compound down the drain or in regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal.
IV. Experimental Protocol: In Vitro Cell Migration (Wound Healing) Assay
The following is a general protocol for assessing the effect of this compound on cancer cell migration, based on published research.[1][3]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 or MDA-MB-231) in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Baseline Imaging: Capture images of the initial wound width at time 0.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 µM and 10 µM) in fresh media.[1][3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates under standard cell culture conditions.
-
Final Imaging: After a set time period (e.g., 24 hours), capture images of the wounds.
-
Analysis: Measure the wound width at multiple points for each condition and compare the extent of cell migration into the wound area relative to the vehicle control.
This protocol provides a framework for investigating the inhibitory effects of this compound on cell motility. Researchers should optimize parameters such as cell density and incubation time for their specific cell lines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
